molecular formula C8H11Cl2N B2985347 2-(chloromethyl)-3-ethylpyridine hydrochloride CAS No. 1388218-31-2

2-(chloromethyl)-3-ethylpyridine hydrochloride

Cat. No.: B2985347
CAS No.: 1388218-31-2
M. Wt: 192.08
InChI Key: VUMHTAHFUOLPNG-UHFFFAOYSA-N
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Description

2-(chloromethyl)-3-ethylpyridine hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N and its molecular weight is 192.08. The purity is usually 95%.
BenchChem offers high-quality 2-(chloromethyl)-3-ethylpyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(chloromethyl)-3-ethylpyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-3-ethylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-2-7-4-3-5-10-8(7)6-9;/h3-5H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMAOKXCSURAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388218-31-2
Record name 2-(chloromethyl)-3-ethylpyridine hydrochloride
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Foundational & Exploratory

"synthesis and characterization of 2-(chloromethyl)-3-ethylpyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Executive Summary

This technical guide details the robust synthesis and structural characterization of 2-(chloromethyl)-3-ethylpyridine hydrochloride , a critical heterocyclic building block. While structurally analogous to the key intermediate used in Rabeprazole synthesis (which bears a 4-alkoxy substituent), this specific ethyl-substituted variant presents unique steric and electronic considerations.

The protocol outlined below utilizes a Boekelheide Rearrangement strategy to functionalize the 2-methyl position selectively. This approach avoids the poor regioselectivity associated with radical halogenation of alkylpyridines. The guide prioritizes process safety, scalability, and definitive structural validation.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 2-(chloromethyl)-3-ethylpyridine is distinguishing the 2-methyl group from the 3-ethyl group. Direct radical chlorination often leads to a mixture of benzylic halides. Therefore, we employ an electronic activation strategy via N-oxidation.

Strategic Disconnection

The target molecule is disconnected at the C-Cl bond, revealing the alcohol precursor. The alcohol is derived from a 2-methylpyridine precursor via a [3,3]-sigmatropic rearrangement (Boekelheide reaction).

Retrosynthesis Target 2-(Chloromethyl)-3-ethylpyridine HCl Salt Alcohol 2-(Hydroxymethyl)-3-ethylpyridine Target->Alcohol Chlorination (SOCl2) Ester 2-(Acetoxymethyl)-3-ethylpyridine Alcohol->Ester Hydrolysis NOxide 3-Ethyl-2-methylpyridine N-Oxide Ester->NOxide Boekelheide Rearrangement SM 3-Ethyl-2-methylpyridine (Starting Material) NOxide->SM N-Oxidation

Figure 1: Retrosynthetic disconnection showing the conversion of the 2-methyl group to a chloromethyl functionality via N-oxide activation.

Detailed Experimental Protocol

Stage 1: N-Oxidation of 3-Ethyl-2-methylpyridine

Objective: Activate the pyridine ring for rearrangement. Reagents: 3-Ethyl-2-methylpyridine (CAS 14159-59-2), 30% Hydrogen Peroxide (


), Glacial Acetic Acid.
  • Setup: Charge a chemically resistant reactor with 3-Ethyl-2-methylpyridine (1.0 eq) and Glacial Acetic Acid (3.0 vol).

  • Addition: Heat the solution to 70°C. Add 30%

    
      (1.5 eq) dropwise over 2 hours.
    
    • Scientist's Note: The reaction is exothermic.[1] Maintain internal temperature <85°C to prevent thermal runaway.

  • Completion: Stir at 80°C for 6–8 hours. Monitor by HPLC or TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar than the starting material.

  • Workup: Concentrate under reduced pressure to remove acetic acid. Dilute with water, neutralize with solid

    
    , and extract with Chloroform (
    
    
    
    ). Dry over
    
    
    and concentrate to yield the N-oxide as a viscous oil.
Stage 2: Boekelheide Rearrangement & Hydrolysis

Objective: Regioselective migration of oxygen from nitrogen to the benzylic carbon. Reagents: Acetic Anhydride (


), 20% NaOH.
  • Rearrangement: Dissolve the N-oxide oil in Acetic Anhydride (3.0 eq). Heat to reflux (approx. 140°C) for 2–4 hours.

    • Mechanism:[1][2][3][4][5] The N-oxide is acylated, followed by deprotonation of the 2-methyl group and a concerted [3,3]-sigmatropic shift to form 2-(acetoxymethyl)-3-ethylpyridine .

  • Hydrolysis: Cool the mixture to 60°C. Cautiously add 20% NaOH solution until pH > 12. Stir at 60°C for 1 hour to cleave the ester.

  • Isolation: Extract the resulting 2-(hydroxymethyl)-3-ethylpyridine with Dichloromethane (DCM). Wash the organic layer with brine, dry, and concentrate.

    • Checkpoint: The product should appear as a thick yellow oil. Purity >95% is required for the next step.[5]

Stage 3: Chlorination and Salt Formation

Objective: Conversion of alcohol to alkyl chloride and isolation as the stable HCl salt. Reagents: Thionyl Chloride (


), Dichloromethane (DCM), HCl gas (or HCl/Dioxane).
  • Chlorination: Dissolve the alcohol (1.0 eq) in anhydrous DCM (5 vol). Cool to 0–5°C.

  • Addition: Add Thionyl Chloride (1.2 eq) dropwise.

    • Critical Parameter: Control off-gassing of

      
       and 
      
      
      
      . Do not let temperature rise above 10°C during addition to prevent side reactions with the ethyl group.
  • Reaction: Warm to room temperature (20–25°C) and stir for 2 hours.

  • Salt Formation:

    • Evaporate the solvent and excess

      
       under vacuum (use a caustic scrubber).
      
    • Redissolve the residue in anhydrous Acetone or Ethyl Acetate.

    • Cool to 0°C and purge with dry HCl gas (or add 4M HCl in Dioxane) until the solid precipitates fully.

  • Filtration: Filter the white crystalline solid under nitrogen. Wash with cold acetone. Dry in a vacuum oven at 40°C.

Process Workflow & Data Summary

The following diagram illustrates the critical process parameters (CPPs) for the final isolation step.

Workflow Start Crude Reaction Mixture (in DCM) Evap Vacuum Distillation Remove SOCl2/DCM Start->Evap T < 40°C Redissolve Redissolve in Anhydrous Acetone Evap->Redissolve Precip Acidification (HCl gas, <10°C) Redissolve->Precip Critical Step Filter Filtration & Wash (Cold Acetone) Precip->Filter Final 2-(Chloromethyl)-3-ethylpyridine HCl White Solid Filter->Final Dry under N2

Figure 2: Isolation workflow for the hydrochloride salt.

Quantitative Data Summary
ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store under inert gas.
Melting Point 120 – 125°C (Predicted)Based on 2-chloromethylpyridine HCl analogs [1].
Yield (Overall) 55 – 65%From 3-ethyl-2-methylpyridine.
Solubility Soluble in Water, Methanol, DMSODecomposes slowly in water (hydrolysis).

Structural Characterization

Verification of the structure relies on distinguishing the ethyl group signals and the chloromethyl singlet.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     8.65 (d, 1H):  Pyridine ring proton (C6-H, adjacent to Nitrogen). Deshielded by the cationic nitrogen.
    
  • 
     8.30 (d, 1H):  Pyridine ring proton (C4-H).
    
  • 
     7.85 (dd, 1H):  Pyridine ring proton (C5-H).
    
  • 
     5.05 (s, 2H):  Chloromethyl group (
    
    
    
    ). This singlet is diagnostic; it shifts downfield from ~4.6 ppm (alcohol) to ~5.0 ppm (chloride).
  • 
     2.75 (q, 2H):  Ethyl methylene (
    
    
    
    ).
  • 
     1.25 (t, 3H):  Ethyl methyl (
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • 2300–2800 cm

    
    :  Broad "ammonium" band (N-H stretch of pyridinium salt).
    
  • 1600, 1580 cm

    
    :  C=C / C=N aromatic ring stretching.
    
  • 700–750 cm

    
    :  C-Cl stretching vibration.
    
Mass Spectrometry (ESI-MS)
  • [M-Cl]

    
    :  156.08 m/z (Corresponds to the 2-(chloromethyl)-3-ethylpyridinium cation).
    
  • Isotope Pattern: Chlorine signature (

    
    ) typically visible in the neutral fragments or if run in negative mode for the counterion.
    

Safety & Handling (HSE)

Hazard Class: Corrosive, Vesicant.

  • Vesicant Nature: Chloromethyl pyridines are potent alkylating agents. They can cause severe skin burns and blistering similar to mustard agents.

  • Handling:

    • Double Glove: Use Nitrile under Laminate film gloves.

    • Quenching: Destroy excess alkyl chloride residues with 10% aqueous ammonia or NaOH before disposal.

    • Inhalation: Handle strictly in a fume hood. The HCl salt is less volatile but dust is highly irritating.

References

  • PrepChem. "Synthesis of 2-chloromethyl-pyridine hydrochloride." PrepChem.com. Accessed March 1, 2026. [Link]

  • MolAid. "2-(Chloromethyl)-3-ethylpyridine hydrochloride - CAS 1388218-31-2." MolAid Chemical Database. Accessed March 1, 2026. [Link]

  • Boekelheide, V.; Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 1954, 76(5), 1286–1291.

Sources

"physical and chemical properties of 2-(chloromethyl)-3-ethylpyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2-(chloromethyl)-3-ethylpyridine hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet to offer insights into its synthesis, analytical characterization, and safe handling, grounded in established scientific principles.

Introduction and Chemical Identity

2-(chloromethyl)-3-ethylpyridine hydrochloride is a substituted pyridine derivative. The presence of a reactive chloromethyl group and the ethyl substituent on the pyridine ring makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.

The structural formula of 2-(chloromethyl)-3-ethylpyridine hydrochloride is presented below:

CAS Number: 1388218-31-2[1]

This guide will delve into the known synthesis of this compound and provide a framework for its analytical characterization and handling, drawing upon data from closely related analogs where specific information is not publicly available.

Synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride

A documented method for the synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride involves a multi-step process starting from a corresponding pyridine derivative. The general strategy involves the formation of a hydroxymethyl group which is subsequently chlorinated.

A Chinese patent describes a synthetic route that results in 2-(chloromethyl)-3-ethylpyridine hydrochloride as a colorless solid with a purity of 95.83% as determined by HPLC.[2] The process can be summarized as follows:

  • Hydroxymethylation: A suitable 3-ethylpyridine precursor is treated to introduce a hydroxymethyl group at the 2-position. This can be achieved through various methods, including formylation followed by reduction.

  • Chlorination and Salt Formation: The resulting 2-(hydroxymethyl)-3-ethylpyridine is then subjected to chlorination. In the described synthesis, the dried methylene chloride phase containing the alcohol intermediate is cooled to -10 °C. Hydrogen chloride gas is then introduced, followed by a reaction period of 2-3 hours at room temperature.[2] This step likely involves an in-situ conversion of the alcohol to the chloride by the action of hydrogen chloride, which also facilitates the formation of the hydrochloride salt.

The following diagram illustrates the key steps in the synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride.

synthesis_workflow 3-ethyl-2-hydroxymethylpyridine 3-ethyl-2-hydroxymethylpyridine Reaction_Vessel Reaction_Vessel 3-ethyl-2-hydroxymethylpyridine->Reaction_Vessel Dissolve in dichloromethane Cooling Cooling Reaction_Vessel->Cooling Cool to -10°C Reaction Reaction Cooling->Reaction Warm to room temp. (2-3 hours) Hydrogen_Chloride Hydrogen_Chloride Hydrogen_Chloride->Cooling Introduce gas Product 2-(chloromethyl)-3-ethylpyridine hydrochloride Reaction->Product Yields

Caption: Synthesis workflow for 2-(chloromethyl)-3-ethylpyridine hydrochloride.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of 2-(chloromethyl)-3-ethylpyridine hydrochloride are not extensively available in public literature. However, we can infer some properties based on its structure and data from closely related compounds.

PropertyValueSource/Note
Molecular Formula C8H11Cl2NCalculated
Molecular Weight 192.09 g/mol Calculated
Appearance Colorless solid[2]
Melting Point Data not availableFor comparison, 2-(chloromethyl)-3-methylpyridine hydrochloride has a melting point of 120-122 °C.[3]
Boiling Point Data not availableAs a salt, it is expected to decompose at high temperatures.
Solubility Data not availableLikely soluble in water and polar organic solvents like methanol and ethanol.

Analytical Methodologies

The purity of 2-(chloromethyl)-3-ethylpyridine hydrochloride has been assessed by High-Performance Liquid Chromatography (HPLC).[2] While the specific parameters from the patent are not detailed, a robust analytical method can be developed based on the principles of reverse-phase chromatography.

Proposed HPLC Method for Purity and Assay

The following is a hypothetical, yet scientifically grounded, HPLC method for the analysis of 2-(chloromethyl)-3-ethylpyridine hydrochloride.

Objective: To determine the purity of 2-(chloromethyl)-3-ethylpyridine hydrochloride and to quantify it against a reference standard.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., 0.1% trifluoroacetic acid in water).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV absorbance maximum of the pyridine ring, likely around 260 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample in the same diluent to a concentration similar to the standard solution.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times to establish system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.

The following diagram outlines the proposed analytical workflow for HPLC analysis.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis Standard Weigh & Dissolve Reference Standard Standard_Injection Inject Standard (System Suitability) Standard->Standard_Injection Sample Weigh & Dissolve Sample Sample_Injection Inject Sample Sample->Sample_Injection System_Equilibration Equilibrate System Blank_Injection Inject Blank System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Data_Analysis Calculate Purity & Assay Sample_Injection->Data_Analysis Acquire Data

Caption: Proposed HPLC analytical workflow.

Reactivity and Stability

While specific stability data for 2-(chloromethyl)-3-ethylpyridine hydrochloride is limited, its chemical reactivity can be inferred from its structure.

  • Reactivity: The chloromethyl group is a key reactive site. It is an electrophilic center, making the compound susceptible to nucleophilic substitution reactions. This reactivity is the basis for its utility as a synthetic intermediate, allowing for the introduction of the 3-ethyl-2-pyridylmethyl moiety into other molecules.

  • Stability: As a hydrochloride salt, the compound is likely more stable and less volatile than its free base form. However, it may be sensitive to moisture and strong bases, which could neutralize the hydrochloride and potentially lead to degradation or side reactions. The free base, if generated, could be less stable. For a similar compound, 2-(chloromethyl)pyridine hydrochloride, it is noted to be stable under normal conditions but air-sensitive.[4]

  • Hazardous Decomposition: Under thermal stress, it may decompose to release toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for 2-(chloromethyl)-3-ethylpyridine hydrochloride, it is prudent to handle it with the same precautions as for closely related and hazardous analogs like 2-(chloromethyl)pyridine hydrochloride.

Hazard Classification (Anticipated):

  • Harmful if swallowed.[5]

  • Causes severe skin burns and eye damage.[5]

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • It is advisable to store under an inert atmosphere to prevent degradation from air and moisture.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[6]

Conclusion

2-(chloromethyl)-3-ethylpyridine hydrochloride is a valuable synthetic intermediate with limited publicly available data on its specific physical and chemical properties. This guide has provided a comprehensive overview based on a documented synthesis and has proposed a robust analytical methodology. By leveraging data from analogous compounds, a cautious and scientifically sound approach to its handling and use can be adopted. Further experimental characterization of this compound would be beneficial to the scientific community.

References

  • Google Patents. (2012). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • precisionFDA. 2-CHLORO-3-(CHLOROMETHYL)PYRIDINE. Retrieved from [Link]

  • Pharmaffiliates. 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride. Retrieved from [Link]

  • ATSDR. ANALYTICAL METHODS. Retrieved from [Link]

  • PubMed. (2012, November 15). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • PubChem. 2-Chloro-3-methylpyridine. Retrieved from [Link]

  • ResearchGate. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Retrieved from [Link]

  • SpectraBase. 2-Chloro-3-(chloromethyl)-5-(4-methoxyphenyl)pyridine. Retrieved from [Link]

  • Moshang Chemical. 2-(Chloromethyl)-3-ethylpyridine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • PubChemLite. 3-(chloromethyl)-2-methylpyridine hydrochloride (C7H8ClN). Retrieved from [Link]

  • National Institute of Standards and Technology. Pyridine hydrochloride. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). 2-chloro-3-(chloromethyl)pyridine. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, May 31). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Retrieved from [Link]

Sources

Technical Monograph: 2-(Chloromethyl)-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(chloromethyl)-3-ethylpyridine hydrochloride , a specialized heterocyclic building block.[1]

While often confused with its methyl-analog (a key intermediate for Rabeprazole), this 3-ethyl variant is a distinct chemical entity used primarily in Structure-Activity Relationship (SAR) studies for proton pump inhibitors (PPIs) and the synthesis of novel pyridine-based agrochemicals.

Chemical Identity & Core Data[2][3][4][5][6]

This compound belongs to the class of picolyl chlorides . The presence of the ethyl group at the 3-position imparts different lipophilicity and steric properties compared to the more common 3-methyl analogs.

PropertyData
Chemical Name 2-(Chloromethyl)-3-ethylpyridine hydrochloride
CAS Number 1388218-31-2
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 192.08 g/mol (HCl Salt)
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in DCM.[2]
Acidity Strongly acidic in aqueous solution (pH < 2 due to HCl).
Key Hazard Vesicant / Corrosive . Causes severe skin burns (Category 1B).

Critical Distinction: Do not confuse this compound with 2-(chloromethyl)-3-methylpyridine hydrochloride (CAS 6959-48-4), which is the industrial intermediate for Rabeprazole. The 3-ethyl variant discussed here is used for modifying the "tail" region of PPIs to alter metabolic stability.

Synthetic Utility & Mechanism[7][8]

The primary utility of 2-(chloromethyl)-3-ethylpyridine hydrochloride lies in its electrophilic nature. The chloromethyl group at the 2-position is highly reactive toward nucleophiles due to the electron-withdrawing nature of the protonated pyridine ring.

Reaction Mechanism: Nucleophilic Substitution ( )

In drug synthesis, this compound is typically coupled with a thiol (mercaptan) or an amine.

  • Activation: The pyridine nitrogen is protonated (HCl salt), increasing the electrophilicity of the methylene carbon.

  • Attack: A nucleophile (e.g., 2-mercaptobenzimidazole) attacks the methylene carbon.

  • Leaving Group: The chloride ion is displaced.

Diagram 1: Reactivity & Synthesis Pathway

The following diagram illustrates the synthesis of the compound from 3-ethylpyridine and its subsequent reactivity.

G Start 3-Ethylpyridine NOxide 3-Ethylpyridine N-oxide Start->NOxide H2O2, AcOH (Oxidation) Alcohol (3-Ethylpyridin-2-yl)methanol NOxide->Alcohol 1. Ac2O (Rearrangement) 2. Hydrolysis Product 2-(Chloromethyl)-3-ethylpyridine HCl (CAS 1388218-31-2) Alcohol->Product SOCl2 or HCl(g) (Chlorination) Target Sulfide Intermediate (PPI Analog) Product->Target Mercaptobenzimidazole NaOH (Coupling)

Caption: Synthesis of CAS 1388218-31-2 via the Boekelheide rearrangement followed by chlorination.

Detailed Experimental Protocol

This protocol describes the conversion of (3-ethylpyridin-2-yl)methanol to the hydrochloride salt. If starting from 3-ethylpyridine, a Boekelheide rearrangement is required first.

Reagents Required[5][6][7][9][10][11][12]
  • Precursor: (3-Ethylpyridin-2-yl)methanol (1.0 eq)

  • Chlorinating Agent: Thionyl Chloride (

    
    ) (1.2 – 1.5 eq) OR Concentrated HCl
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Atmosphere: Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Methodology
  • Setup:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (to trap

      
       and 
      
      
      
      gas).
    • Purge the system with nitrogen.

  • Dissolution:

    • Dissolve (3-ethylpyridin-2-yl)methanol in anhydrous DCM (approx. 10 mL per gram of precursor).

    • Cool the solution to 0°C using an ice bath.

  • Chlorination (Exothermic):

    • Add Thionyl Chloride dropwise over 30–60 minutes.

    • Caution: Vigorous gas evolution (

      
       and 
      
      
      
      ) will occur. Maintain internal temperature < 10°C.
  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting alcohol spot should disappear.

  • Workup & Isolation:

    • Evaporation: Remove the solvent and excess

      
       under reduced pressure (Rotavap) at < 40°C.
      
    • Crystallization: The residue will be a thick oil or semi-solid. Triturate with anhydrous diethyl ether or acetone to induce crystallization.

    • Filtration: Filter the off-white solid under nitrogen (hygroscopic).

    • Drying: Dry in a vacuum desiccator over

      
       for 12 hours.
      
Quality Control Criteria
  • Purity (HPLC): > 98.0%[3]

  • Melting Point: Typically 110–130°C (Broad range if wet; sharpens with drying).

  • Chloride Content: Titration with

    
     should confirm stoichiometric HCl (approx. 18-19% ionic Cl).
    

Stability & Handling (Safety Critical)

This compound poses specific stability challenges that differ from standard organic solids.

A. The "Self-Alkylation" Risk

Like many 2-chloromethylpyridines, the free base is unstable. It can undergo intermolecular self-alkylation to form quaternary pyridinium salts (polymers), which appear as a dark, insoluble tar.

  • Rule: Always store as the Hydrochloride Salt . The protonation of the pyridine nitrogen prevents the lone pair from acting as a nucleophile against another molecule.

B. Hydrolysis Sensitivity

The C-Cl bond is labile. In the presence of moisture, it hydrolyzes back to the alcohol and HCl.

  • Storage: Store at -20°C under inert gas (Ar/N2). Desiccate strictly.

Diagram 2: Degradation Pathways

Stability Salt Stable HCl Salt (Stored at -20°C) FreeBase Free Base (Generated in situ) Salt->FreeBase Neutralization (pH > 7) Alcohol Hydrolysis Product (Alcohol + HCl) Salt->Alcohol Moisture/H2O (Hydrolysis) Polymer Dark Tar (Pyridinium Polymer) FreeBase->Polymer Self-Alkylation (Room Temp)

Caption: Degradation logic. Moisture leads to hydrolysis; neutralization without immediate reaction leads to polymerization.

References

  • Molaid Chemicals. (2024).[4] 2-(Chloromethyl)-3-ethylpyridine hydrochloride - CAS 1388218-31-2.[1][5] Retrieved from

  • Google Patents. (2012). Synthetic method of chloromethylpyridine derivatives (CN102603620A). Describes the chlorination of 2-hydroxymethyl-3-ethylpyridine. Retrieved from

  • ChemSRC. (2024). CAS 2248291-08-7 and related pyridine analogs. Retrieved from

  • GuideChem. (2024). Synthesis methods for chloromethyl pyridine hydrochlorides. Retrieved from

Sources

Technical Guide: Bioavailability, Metabolic Fate, and Reactivity Profiling of 2-(Chloromethyl)-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioavailability, metabolic fate, and reactivity profiling of 2-(chloromethyl)-3-ethylpyridine hydrochloride .

Executive Summary & Chemical Context[1][2][3]

2-(Chloromethyl)-3-ethylpyridine hydrochloride is not a therapeutic agent itself but a high-value reactive intermediate and potential genotoxic impurity (GTI) used in the synthesis of pyridine-based pharmaceuticals (e.g., proton pump inhibitors, kinase inhibitors) and agrochemicals.

Unlike stable drug substances, the "bioavailability" of this compound refers to its systemic exposure potential as a residual impurity. Its metabolic profile is defined by rapid chemical instability (hydrolysis) and electrophilic reactivity (alkylation) rather than enzymatic clearance alone.

Key Technical Parameters:

Parameter Data / Characteristic
CAS Number 1388218-31-2
Molecular Weight 192.09 g/mol (HCl salt)
Physical State Off-white to yellow hygroscopic solid
Reactivity Class Alkylating Agent (Benzylic halide)
Primary Hazard Genotoxicity (DNA Alkylation via Sₙ2 mechanism)

| Solubility | High in water (rapid hydrolysis), Methanol, DMSO |

Physicochemical Bio-Interaction & Stability

The "bioavailability" of 2-(chloromethyl)-3-ethylpyridine is strictly limited by its chemical half-life in physiological media. As a hydrochloride salt of a picolyl chloride derivative, it exhibits aggressive electrophilicity at the chloromethyl carbon.

Hydrolytic Instability (The "First-Pass" Chemical Barrier)

Upon contact with aqueous physiological buffers (pH 7.4), the compound undergoes rapid spontaneous hydrolysis. This is the primary determinant of its systemic availability.

  • Mechanism: Sₙ1/Sₙ2 mixed mechanism where water displaces the chloride leaving group.

  • Kinetics: The half-life (

    
    ) is typically 
    
    
    
    minutes in neutral buffer, accelerating in basic conditions.
  • Implication: If ingested as an impurity, the majority of the compound converts to 2-(hydroxymethyl)-3-ethylpyridine (the alcohol) before absorption. However, the fraction that survives gastric transit (acidic pH stabilizes the cation) poses a direct alkylation risk to gastric mucosa.

Solubility Profile
  • Water: >100 mg/mL (with immediate degradation).

  • 0.1 M HCl: Stable for >24 hours (protonation of the pyridine nitrogen reduces the nucleophilicity of the free base, preventing self-polymerization).

  • Organic Solvents: Soluble in DCM, Methanol (slow solvolysis), and DMSO.

Metabolic Fate & Biotransformation Pathways

The metabolic fate of this compound is a race between detoxification (hydrolysis/conjugation) and bioactivation (DNA binding).

Primary Pathways
  • Spontaneous Hydrolysis (Major): Conversion to 2-(hydroxymethyl)-3-ethylpyridine . This metabolite is pharmacologically inactive but can be further oxidized.

  • Glutathione (GSH) Conjugation (Detoxification): The electrophilic chloromethyl group reacts with the thiol group of Glutathione, catalyzed by Glutathione S-Transferases (GSTs) or occurring spontaneously. This forms a water-soluble mercapturic acid precursor for renal excretion.

  • Oxidative Metabolism (Secondary): The hydrolysis product (alcohol) is a substrate for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), yielding 3-ethylpicolinic acid .

Visualization of Metabolic Pathways

The following diagram illustrates the competing pathways of hydrolysis, detoxification, and toxicity.

MetabolicPathways Parent 2-(Chloromethyl)-3- ethylpyridine (Parent) Alcohol 2-(Hydroxymethyl)-3- ethylpyridine Parent->Alcohol Spontaneous Hydrolysis (pH > 5.0) GSH_Adduct S-[(3-ethylpyridin-2-yl) methyl]glutathione Parent->GSH_Adduct GST / Spontaneous + Glutathione DNA_Adduct DNA Alkylation Adduct (Genotoxicity) Parent->DNA_Adduct Direct Alkylation (Bio-activation) Acid 3-Ethylpicolinic Acid Alcohol->Acid ADH / ALDH Oxidation

Figure 1: Metabolic fate of 2-(chloromethyl)-3-ethylpyridine, highlighting the competition between safe detoxification (green paths) and genotoxic damage (black/red path).

Safety Assessment & Genotoxicity (ICH M7)

Due to the chloromethyl moiety , this compound is classified as a Cohort of Concern alkylating agent under ICH M7 guidelines.

  • Mechanism of Action: The benzylic carbon is highly susceptible to nucleophilic attack by DNA bases (specifically N7-guanine), leading to bulky adducts that cause replication errors.

  • Control Limits: In pharmaceutical substances, this impurity must typically be controlled to TTC levels (Threshold of Toxicological Concern) , often < 1.5 µ g/day intake, unless Ames test data proves otherwise.

  • Bioavailability Risk: While systemic bioavailability is low due to hydrolysis, local bioavailability (GI tract contact) is high, presenting a risk of local irritation or carcinogenesis if uncontrolled.

Experimental Protocols

To validate the stability and reactivity profile of this compound during drug development, the following protocols are recommended.

Protocol A: Hydrolytic Stability Profiling

Determine the half-life (


) to assess "process hold time" risks.
  • Preparation: Prepare a 1 mM stock solution of the analyte in Acetonitrile (ACN).

  • Incubation: Spike stock into 10 mM Ammonium Acetate buffer at pH 4.0, 7.4, and 9.0 (final conc. 10 µM). Maintain at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 5, 15, 30, 60 min.

  • Quenching: Immediately dilute with 300 µL cold ACN containing Internal Standard (IS).

  • Analysis: Analyze via LC-MS/MS (monitoring loss of parent m/z ~156 -> 120 transition).

  • Calculation: Plot ln[Concentration] vs. Time to determine

    
     and 
    
    
    
    .
Protocol B: Glutathione (GSH) Trapping Assay

Confirm electrophilic reactivity and potential for adduct formation.

  • Reagents: 100 mM Phosphate Buffer (pH 7.4), 10 mM GSH (freshly prepared), 10 mM Test Compound in DMSO.

  • Reaction: Mix Buffer (980 µL) + GSH (10 µL) + Test Compound (10 µL). Final ratio 1:1 (100 µM each).

  • Control: Run a "No GSH" control to distinguish hydrolysis from conjugation.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Analyze via LC-MS (Full Scan + Neutral Loss scan for GSH fragment m/z 129).

  • Result Interpretation:

    • Positive: Appearance of peak at [M + 307 - HCl]⁺ (Mass shift +305 Da).

    • Negative: Only hydrolysis product observed.

Visualization of Experimental Workflow

ExperimentalWorkflow Step1 Sample Preparation (10 mM in DMSO) Step2 Incubation System (pH 7.4 Buffer + 100x GSH) Step1->Step2 Step3 Reaction Time (37°C, 60 mins) Step2->Step3 Step4 Quench & Extract (Cold ACN precipitation) Step3->Step4 Step5 LC-MS/MS Analysis (GSH Adduct Search) Step4->Step5 Decision Adduct Found? Step5->Decision Data Output High Reactivity\n(Class 1 Impurity) High Reactivity (Class 1 Impurity) Decision->High Reactivity\n(Class 1 Impurity) Yes Low Reactivity\n(Hydrolysis Only) Low Reactivity (Hydrolysis Only) Decision->Low Reactivity\n(Hydrolysis Only) No

Figure 2: Step-by-step workflow for the Glutathione Trapping Assay to assess alkylating potential.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23392, Picolyl chloride hydrochloride. Retrieved from [Link]

  • Google Patents (2012).CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride.
  • Asian Journal of Chemistry (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives. Retrieved from [Link]

Reactivity Profile and Synthetic Utility of 2-(Chloromethyl)-3-ethylpyridine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Chloromethyl)-3-ethylpyridine hydrochloride is a highly versatile benzylic-type building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. As a Senior Application Scientist, I frequently encounter challenges related to the handling, stability, and reactivity optimization of picolyl chlorides. This whitepaper systematically deconstructs the electronic properties, self-validating experimental protocols, and mechanistic pathways governing the reactivity of the chloromethyl group in this specific molecule.

Electronic and Structural Fundamentals

The reactivity of 2-(chloromethyl)-3-ethylpyridine hydrochloride is dictated by three interacting structural features:

  • The Electrophilic Chloromethyl Carbon: The pyridine ring exerts a strong electron-withdrawing effect via both induction and resonance. This significantly lowers the electron density at the adjacent benzylic carbon, rendering the chloromethyl group highly susceptible to nucleophilic attack (SN2 pathway)[1].

  • Steric and Electronic Influence of the 3-Ethyl Group: The ethyl group at the 3-position introduces mild steric hindrance adjacent to the reactive 2-chloromethyl center. However, it also provides electron density to the pyridine ring via hyperconjugation. While this slightly offsets the electron-withdrawing nature of the heterocycle, the primary effect of the 3-ethyl group is steric, necessitating optimized thermal conditions for bulky nucleophiles.

  • The Critical Role of the Hydrochloride Salt: Free base picolyl halides are notoriously unstable. The unprotonated pyridine nitrogen acts as a nucleophile, attacking the highly electrophilic chloromethyl carbon of an adjacent molecule[3]. This Menshutkin-type intermolecular SN2 reaction leads to rapid self-condensation, forming dimeric, trimeric, or polymeric bis-quaternary ammonium salts (often appearing as an insoluble red solid or polymer)[3][4]. Converting the molecule to its hydrochloride salt protonates the nitrogen, tying up its lone pair and rendering it non-nucleophilic, thereby stabilizing the compound for long-term storage at 2-8°C[5].

G FreeBase 2-(Chloromethyl)-3-ethylpyridine (Free Base) SelfCond Intermolecular SN2 (Self-Condensation) FreeBase->SelfCond Room Temp HCl Addition of HCl (Protonation) FreeBase->HCl Polymer Bis-quaternary Salts (Degradation) SelfCond->Polymer Salt Hydrochloride Salt (Stable Intermediate) HCl->Salt Stabilized

Fig 1: Degradation pathway of the free base vs. stabilization via hydrochloride salt formation.

Reactivity Profile and Reaction Pathways

The dominant reaction pathway for 2-(chloromethyl)-3-ethylpyridine hydrochloride is the SN2 nucleophilic substitution[1][6]. Because the compound is supplied as a hydrochloride salt, any functionalization workflow must incorporate an in situ free-basing step.

  • Base Selection: A mild inorganic base (e.g., K2CO3, Cs2CO3) or a non-nucleophilic organic base (e.g., DIPEA, Triethylamine) is required to neutralize the HCl[6][7]. The base must be added in the presence of the target nucleophile. This ensures that as soon as the free base is liberated, the target nucleophile (which is typically present in excess or is more nucleophilic than the pyridine nitrogen) outcompetes the self-condensation pathway[5].

  • Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal. They solvate the cations (e.g., K+) and leave the nucleophilic anions highly reactive, significantly accelerating the SN2 displacement[6].

Quantitative Data: Reactivity Comparison

The following table summarizes the expected reactivity of the chloromethyl group when subjected to various classes of nucleophiles under optimized conditions.

Nucleophile TypeExampleTypical BaseSolventTemp (°C)Expected Yield (%)Primary Reaction Pathway
Primary AmineBenzylamineDIPEA (2.5 eq)MeCN6080-90SN2 N-Alkylation
Secondary AminePiperidineK2CO3 (3.0 eq)DMF8075-85SN2 N-Alkylation
PhenoxidePhenolCs2CO3 (2.5 eq)DMF8070-85SN2 O-Alkylation
ThiolateThiophenolEt3N (2.2 eq)THF25-4085-95SN2 S-Alkylation

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to empower researchers to troubleshoot and scale effectively.

Protocol A: In Situ Free-Basing and SN2 Nucleophilic Substitution

This workflow is utilized for coupling the chloromethyl group with an amine or alkoxide nucleophile.

  • Preparation: Suspend 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.0 equivalent) and the target nucleophile (1.2 equivalents) in anhydrous DMF (10 mL/g of substrate) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the chloromethyl group to a hydroxymethyl group.

  • Base Addition: Add anhydrous K2CO3 (3.0 equivalents) in one portion.

    • Causality: 1.0 equivalent neutralizes the hydrochloride salt, liberating the free base. The remaining 2.0 equivalents deprotonate the nucleophile and act as an acid scavenger for the HCl generated during the SN2 reaction.

  • Thermal Activation: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor via TLC or HPLC.

    • Causality: The 3-ethyl group provides mild steric hindrance; elevated temperatures overcome the activation energy barrier for the SN2 transition state.

  • Quench and Extraction: Cool to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

G S1 1. Suspend Hydrochloride Salt in Polar Aprotic Solvent (DMF/MeCN) S2 2. Add Mild Base (K2CO3 / DIPEA) to liberate free base in situ S1->S2 S3 3. Introduce Nucleophile (Amine, Thiol, or Alkoxide) S2->S3 S4 4. Thermal Activation (40-80°C) for SN2 Displacement S3->S4 S5 5. Aqueous Quench & Organic Extraction S4->S5

Fig 2: Standardized workflow for in situ free-basing and nucleophilic substitution (SN2).

Protocol B: Synthesis of the Hydrochloride Salt

For researchers synthesizing the building block from 2-hydroxymethyl-3-ethylpyridine, the following chlorination protocol is standard[2].

  • Solvent Exchange: Dissolve 2-hydroxymethyl-3-ethylpyridine in dry dichloromethane (DCM).

  • Chlorination: Cool the solution to -10°C. Dropwise add thionyl chloride (SOCl2, 1.5 equivalents) over 30 minutes.

    • Causality: Low temperatures control the exothermic nature of the reaction and prevent degradation. SOCl2 converts the hydroxyl group into a good leaving group (chlorosulfite), which is subsequently displaced by chloride via an SNi or SN2 mechanism.

  • Maturation: Allow the reaction to naturally warm to room temperature and stir for 2-3 hours[2].

  • Precipitation: The product, 2-(chloromethyl)-3-ethylpyridine hydrochloride, will often precipitate directly from the DCM as a white/colorless solid due to the generation of HCl gas during the reaction[2]. Filter and wash with cold DCM.

Safety and Handling

2-(Chloromethyl)-3-ethylpyridine hydrochloride is a corrosive material and a potent alkylating agent. It is incompatible with strong oxidizing agents and must be handled under a chemical fume hood[8]. Store under an inert atmosphere at 2-8°C to prevent thermal decomposition and moisture-induced hydrolysis[5].

References

  • BenchChem. A Comparative Guide to 5-(Chloromethyl)-2-ethoxypyridine and 2-chloro-5-chloromethylpyridine in Organic Synthesis. benchchem.com. 1

  • Google Patents. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. google.com. 2

  • Smolecule. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3. smolecule.com. 5

  • LookChem. Photochemistry and Thermochemistry of Picolyl Chlorides. lookchem.com. 3

  • Fisher Scientific. SAFETY DATA SHEET. fishersci.com. 8

  • BIUST. Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond. biust.ac.bw. 6

  • ACS Omega. Supramolecular Polymer and Sheet and a Double Cubane Structure in Platinum(IV) Iodide Chemistry. acs.org. 7

  • Australian Journal of Chemistry. Synthesis and Ring Cyclization–Expansion–Contraction Reactions of Some New 2,2-Disubstituted Indan-1,3-diones and Related Compounds. connectsci.au. 4

Sources

Methodological & Application

Application Note: Alkylation Protocols Using 2-(Chloromethyl)-3-ethylpyridine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

[label

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 2-(Chloromethyl)-3-ethylpyridine hydrochloride (CAS: 1388218-31-2)

Introduction & Chemical Rationale

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold decoration. The incorporation of a 3-ethylpyridin-2-ylmethyl pharmacophore is a highly effective strategy in medicinal chemistry for modulating lipophilicity, improving aqueous solubility (via the basic pyridine nitrogen), and establishing critical hydrogen-bond interactions with target proteins.

2-(Chloromethyl)-3-ethylpyridine hydrochloride serves as a premier electrophilic building block for these modifications. Chloromethylpyridine hydrochlorides are critical intermediates in the synthesis of high-value pharmaceuticals, agrochemicals, and biologically active heterocycles [2.14],[1]. The reaction proceeds via an


 mechanism, where the primary chloride is displaced by various nucleophiles (amines, phenols, or thiols).
The Causality of the Hydrochloride Salt

A common question in process chemistry is why we utilize the hydrochloride salt rather than the free base. Free base picolyl halides (especially bromides) are highly reactive and prone to intermolecular self-quaternization, where the pyridine nitrogen of one molecule attacks the halomethyl group of another, forming solid polymeric pyridinium salts[2]. By supplying the reagent as a hydrochloride salt, the pyridine nitrogen is protonated, rendering it non-nucleophilic. This ensures the reagent remains stable during storage. Because the compound is hygroscopic, it must be stored at -20°C or -80°C to prevent gradual hydrolysis[3].

Mechanistic Pathway & System Dynamics

To successfully execute an alkylation with this reagent, the experimental system must perform two simultaneous functions:

  • Neutralization: The base must neutralize the HCl salt in situ to liberate the reactive free-base electrophile.

  • Activation: The base must deprotonate the target nucleophile (e.g., converting a phenol to a highly nucleophilic phenoxide).

The choice of base can significantly affect the conformation and yield of the final alkylated product, particularly when functionalizing complex or sterically hindered macrocycles[3].

Mechanism Nuc Nucleophile (R-NH2 or Ar-OH) ActNuc Activated Nucleophile (Deprotonated) Nuc->ActNuc + Base Base Base (K2CO3 / DIPEA) Base->ActNuc FreeBase Free Base Electrophile (In Situ) Base->FreeBase Product Alkylated Product (Target Scaffold) ActNuc->Product SN2 Attack Reagent 2-(Chloromethyl)- 3-ethylpyridine HCl Reagent->FreeBase + Base FreeBase->Product Byproduct Byproducts (KCl + H2O/Salt) FreeBase->Byproduct Cl- loss

Mechanistic pathway of SN2 alkylation using picolyl chloride hydrochloride.

Quantitative Reaction Parameters

The table below summarizes the optimized, field-proven parameters for alkylating various nucleophile classes using 2-(chloromethyl)-3-ethylpyridine hydrochloride.

Nucleophile ClassPreferred BaseOptimal SolventTemperatureReaction TimeExpected Yield
Secondary Amines DIPEA or Et

N
DMF or MeCNRT to 50°C4 - 12 h75 - 90%
Primary Amines K

CO

or DIPEA
MeCN0°C to RT2 - 6 h60 - 80%*
Phenols (O-Alkyl) Cs

CO

or K

CO

DMF or Acetone60°C - 80°C8 - 16 h70 - 95%
Thiols (S-Alkyl) K

CO

THF or DMFRT1 - 4 h85 - 98%

*Note: Primary amines require strict stoichiometric control (1.0 eq of electrophile) and lower temperatures to suppress competitive over-alkylation (formation of tertiary amines).

Experimental Workflow & Methodologies

Workflow Step1 1. Preparation Suspend Nucleophile & Base in DMF/MeCN Step2 2. Activation Stir at RT for 15-30 mins to deprotonate Step1->Step2 Step3 3. Reagent Addition Add 2-(Chloromethyl)-3-ethylpyridine HCl Step2->Step3 Step4 4. Reaction Heat to 60-80°C (O-Alkyl) or RT (N-Alkyl) Step3->Step4 Step5 5. Workup Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography or Crystallization Step5->Step6

Step-by-step experimental workflow for N- and O-alkylation reactions.
Protocol A: N-Alkylation of Secondary Amines

Objective: Synthesis of tertiary amine derivatives (e.g., piperazine/piperidine functionalization).

Reagents:

  • Secondary Amine Scaffold: 1.0 mmol

  • 2-(Chloromethyl)-3-ethylpyridine HCl: 1.1 mmol (10% excess to account for trace hydrolysis)

  • 
    -Diisopropylethylamine (DIPEA): 3.0 mmol (1 eq to neutralize HCl, 1 eq to act as acid scavenger, 1 eq excess)
    
  • Anhydrous Acetonitrile (MeCN): 5.0 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol) to the stirring solution. Allow the mixture to stir at room temperature for 10 minutes.

  • Electrophile Addition: Add 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.1 mmol) portionwise over 5 minutes.

    • Expert Insight: Portionwise addition prevents localized exothermic spikes during the neutralization of the HCl salt, which minimizes the risk of side reactions.

  • Reaction: Heat the reaction mixture to 50°C and monitor via TLC or LC-MS. Complete consumption of the amine typically occurs within 4-8 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove MeCN. Partition the residue between Ethyl Acetate (EtOAc, 15 mL) and saturated aqueous NaHCO

    
     (15 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography (typically using a gradient of DCM/MeOH containing 1% NH
    
    
    OH to prevent streaking of the basic product).
Protocol B: O-Alkylation of Phenols

Objective: Synthesis of ether-linked target scaffolds.

Reagents:

  • Phenolic Scaffold: 1.0 mmol

  • 2-(Chloromethyl)-3-ethylpyridine HCl: 1.2 mmol

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ): 3.0 mmol
  • Anhydrous

    
    -Dimethylformamide (DMF): 5.0 mL
    

Step-by-Step Procedure:

  • Activation: Dissolve the phenolic compound (1.0 mmol) in anhydrous DMF (5.0 mL). Add finely powdered Cs

    
    CO
    
    
    
    (3.0 mmol). Stir at room temperature for 30 minutes.
    • Expert Insight: Cs

      
      CO
      
      
      
      is vastly superior to K
      
      
      CO
      
      
      in DMF due to the "cesium effect." The large, highly polarizable cesium cation loosely coordinates with the phenoxide anion, creating a highly reactive, "naked" nucleophile that drastically accelerates
      
      
      displacement.
  • Electrophile Addition: Add 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.2 mmol) in one portion.

  • Reaction: Heat the mixture to 70°C for 8-12 hours. Monitor via LC-MS.

  • Workup (Critical Step): Cool to room temperature and quench with distilled water (20 mL). Extract with EtOAc (3 × 15 mL).

    • Expert Insight: To remove residual DMF from the organic phase, wash the combined EtOAc layers with a 5% aqueous LiCl solution (3 × 15 mL). The strong salting-out effect of LiCl forces the highly water-soluble DMF entirely into the aqueous phase.

  • Purification: Dry the organic layer over MgSO

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    

References

  • US Patent 5942625A. "Preparation of chloromethylpyridine hydrochlorides". Google Patents.
  • CN Patent 102603620A. "Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride". Google Patents.
  • Australian Journal of Chemistry. "Synthesis and Ring Cyclization–Expansion–Contraction Reactions of Some New 2,2-Disubstituted Indan-1,3-diones and Related Compounds". ConnectSci. Available at:[Link]

Sources

Application Note: Protocol for the N-Alkylation of Amines with 2-(Chloromethyl)-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

The N-alkylation of amines is a foundational transformation in medicinal chemistry, frequently utilized to construct complex pharmacophores. 2-(Chloromethyl)-3-ethylpyridine hydrochloride is a highly valuable, bifunctional electrophile used to install the 3-ethyl-2-picolyl moiety into target molecules.

However, direct alkylation with alkyl halides is notoriously challenging. The primary difficulty lies in the "runaway train" of over-alkylation: the resulting secondary or tertiary amine product is often more nucleophilic than the starting primary or secondary amine, leading to unwanted bis-alkylation or quaternization[1]. Furthermore, chloromethylpyridine derivatives are inherently unstable as free bases, prone to rapid bimolecular self-condensation and degradation. To ensure shelf stability, they are exclusively supplied and handled as hydrochloride salts[2].

Designing a robust protocol requires precise control over stoichiometry, base selection, and temperature to sequentially liberate the free base in situ and facilitate the


 substitution while suppressing side reactions.

Mechanistic Pathway & Logical Relationships

The successful use of a hydrochloride salt electrophile requires a dual-role base strategy. The base must first deprotonate the 2-(chloromethyl)-3-ethylpyridine hydrochloride to generate the transient, active free base. Subsequently, as the nucleophilic amine attacks the electrophilic benzylic carbon via an


 mechanism, a second equivalent of base is required to scavenge the newly generated hydrochloric acid, preventing the protonation (and deactivation) of the nucleophilic amine.

Mechanism Salt 2-(Chloromethyl)- 3-ethylpyridine HCl FreeBase Free Base Electrophile (Transient) Salt->FreeBase Deprotonation Base1 Base (≥1 eq) Neutralization Base1->FreeBase Intermediate Protonated Product Intermediate FreeBase->Intermediate SN2 Attack Amine Amine Nucleophile Amine->Intermediate Product N-Alkylated Amine (Target) Intermediate->Product Deprotonation Base2 Base (≥1 eq) Acid Scavenging Base2->Product

Caption: Logical flow of the base-mediated SN2 N-alkylation mechanism.

Expert Insight: Because the reaction generates one equivalent of HCl from the reagent salt and one equivalent of HCl from the substitution event, an absolute minimum of 2.0 equivalents of base is required. In practice, 2.5–3.0 equivalents are recommended to drive the reaction to completion and maintain an alkaline environment.

Reaction Optimization & Quantitative Data

The choice of base and solvent profoundly impacts both the overall yield and the chemoselectivity (mono- vs. bis-alkylation) of the reaction[3]. The table below summarizes the optimization landscape for the N-alkylation of a standard primary amine with 2-(chloromethyl)-3-ethylpyridine hydrochloride.

Base (Equivalents)SolventTemperature (°C)Time (h)Conversion (%)Mono:Bis Selectivity

(2.5 eq)
DMF60128285:15

(2.5 eq)
MeCN 80 8 94 95:5
DIPEA (3.0 eq)DCM40246570:30

(3.0 eq)
THF65167880:20

Expert Insight: Cesium carbonate (


) in acetonitrile provides superior mono-alkylation selectivity. This is attributed to the "cesium effect," where the large, highly polarizable cesium cation enhances the solubility and reactivity of the amine while sterically hindering the second alkylation event once the bulky picolyl group is installed[3].

Experimental Workflow & Step-by-Step Protocol

Workflow N1 Step 1: Reagent Preparation Amine + Solvent + Base N2 Step 2: Electrophile Addition Add Picolyl Chloride HCl (0°C) N1->N2 Stir 15 min N3 Step 3: Alkylation Reaction Heat to 60-80°C, Monitor LC-MS N2->N3 Portion-wise addition N4 Step 4: Aqueous Work-up Quench with NaHCO3, Extract N3->N4 Full conversion N5 Step 5: Purification Flash Chromatography N4->N5 Organic layer N6 Target Secondary/Tertiary Amine N5->N6 Pure product

Caption: Step-by-step experimental workflow for the N-alkylation of amines.

Detailed Methodology

Step 1: Reactant Preparation

  • Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with the starting amine (1.0 eq) and anhydrous Acetonitrile (MeCN, 10 mL/mmol).

  • Add Cesium Carbonate (

    
    , 2.5 eq) to the solution.
    
  • Stir the suspension at room temperature for 15 minutes under an inert atmosphere (Nitrogen or Argon) to ensure uniform dispersion. Causality Insight: Pre-mixing the amine with the base ensures that the nucleophile is fully available and the environment is sufficiently basic before the unstable electrophile is introduced.

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.05 eq) portion-wise over 30 minutes. Causality Insight: Portion-wise addition at 0 °C prevents a sudden spike in the concentration of the highly reactive free base, thereby minimizing bimolecular self-condensation of the picolyl chloride. Always calculate molar equivalents based on the hydrochloride salt's molecular weight (192.08 g/mol ), not the free base.

Step 3: Alkylation Reaction & Monitoring

  • Remove the ice bath and gradually heat the reaction mixture to 60–80 °C.

  • Stir vigorously for 8–12 hours.

  • Monitor the reaction progress via LC-MS or TLC (eluent: typically EtOAc/Hexanes with 1-5%

    
     modifier).
    Causality Insight: The reaction is a self-validating system; the disappearance of the starting amine mass in LC-MS and the emergence of the product mass confirms successful 
    
    
    
    displacement.

Step 4: Aqueous Work-up

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous

    
     (10 mL/mmol) to neutralize any remaining acidic species.
    
  • Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     mL/mmol).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient of Hexanes/EtOAc or DCM/MeOH. Note: Adding 1%

    
     to the mobile phase prevents the basic pyridine product from streaking on the acidic silica gel.
    

Troubleshooting Guide

  • Issue: High levels of bis-alkylation (over-alkylation).

    • Solution: Reduce the equivalents of 2-(chloromethyl)-3-ethylpyridine hydrochloride to 0.95 eq. Ensure the addition is strictly performed at 0 °C. Switch from

      
       to 
      
      
      
      to leverage steric hindrance during the second alkylation event[3].
  • Issue: Incomplete conversion / Unreacted starting material.

    • Solution: The hydrochloride salt may have absorbed moisture, leading to hydrolysis of the chloromethyl group to a hydroxymethyl group. Ensure the reagent is stored in a desiccator and use strictly anhydrous solvents.

  • Issue: Formation of dark, intractable tars.

    • Solution: This indicates self-polymerization of the picolyl chloride[2]. Ensure the base is fully suspended and the amine is present before adding the electrophile. Never attempt to isolate the free base of 2-(chloromethyl)-3-ethylpyridine prior to the reaction.

References

Sources

Application Notes & Protocols: Strategic Synthesis of Pyridine-Containing Ligands from 2-(Chloromethyl)-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis of novel pyridine-containing ligands utilizing 2-(chloromethyl)-3-ethylpyridine hydrochloride as a versatile starting material. We delve into the underlying chemical principles, provide detailed, field-tested protocols for N-alkylation and S-alkylation, and offer troubleshooting guidance to overcome common synthetic challenges. The methodologies described herein are designed to be robust and adaptable, enabling the synthesis of a diverse array of ligands for applications in catalysis, drug discovery, and materials science.

Introduction: The Significance of Pyridine Ligands and the Utility of 2-(Chloromethyl)-3-ethylpyridine Hydrochloride

Pyridine-based ligands are of paramount importance in modern chemistry, forming the structural core of numerous catalysts, therapeutic agents, and functional materials.[1] Their prevalence stems from the unique electronic properties of the pyridine ring and its ability to form stable coordination complexes with a wide range of metal ions.[2] The development of new drugs and catalysts often hinges on the ability to synthetically modify the pyridine scaffold to fine-tune steric and electronic properties.

2-(Chloromethyl)-3-ethylpyridine hydrochloride is a highly valuable and reactive building block for this purpose. Its bifunctional nature is key to its utility: the chloromethyl group at the 2-position serves as a potent electrophile for alkylation reactions, while the pyridine nitrogen acts as a Lewis basic coordination site.[3][4] The hydrochloride salt form enhances the stability of the compound for storage, but requires careful consideration during reaction setup, as the protonated pyridine ring is deactivated towards certain reactions.[5] The ethyl group at the 3-position provides additional steric bulk and electronic influence, which can be exploited to modulate the properties of the final ligand.

This guide will focus on the most common and effective transformation of this precursor: the bimolecular nucleophilic substitution (SN2) reaction at the chloromethyl carbon.[5][6] This reaction pathway allows for the efficient formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, thereby providing access to a vast chemical space of novel ligands.

Core Synthetic Strategy: Nucleophilic Substitution

The primary synthetic route involves the reaction of 2-(chloromethyl)-3-ethylpyridine hydrochloride with a suitable nucleophile (Nu-). The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the methylene carbon, displacing the chloride leaving group.

Causality Behind Experimental Choices:

  • The Hydrochloride Salt: The starting material is a salt. For the SN2 reaction to proceed, a base is required to neutralize the generated HCl. Critically, a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is chosen to prevent it from competing with the desired nucleophile.[3][5]

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are generally preferred. These solvents effectively solvate the cation of the base but do not strongly solvate the nucleophile, thereby enhancing its nucleophilicity and accelerating the reaction rate.[5] Protic solvents are generally avoided as they can solvate and deactivate the nucleophile.[5]

  • Nucleophile Reactivity: The rate of reaction is highly dependent on the strength of the nucleophile. Thiols (thiolates) are generally more potent nucleophiles than amines, which are in turn more reactive than alcohols (alkoxides).[7] Reaction conditions must be adjusted accordingly.

Below is a general workflow for this synthetic approach.

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-(Chloromethyl)-3-ethylpyridine Hydrochloride E Combine Reactants in Solvent A->E B Nucleophile (e.g., R-NH2, R-SH) B->E C Non-Nucleophilic Base (e.g., K2CO3, TEA) C->E D Polar Aprotic Solvent (e.g., DMF, MeCN) D->E F Stir at Controlled Temperature (e.g., 25-80 °C) E->F G Monitor Reaction Progress (TLC/LCMS) F->G H Aqueous Work-up (e.g., Quench, Extract) G->H I Dry Organic Layer H->I J Solvent Removal I->J K Purification (Column Chromatography) J->K L Final Pyridine-Containing Ligand K->L

Caption: General workflow for ligand synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Protocol 1: Synthesis of a Bidentate N,N'-Ligand via N-Alkylation

This protocol details the synthesis of N-((3-ethylpyridin-2-yl)methyl)aniline, a common bidentate ligand scaffold.

Materials:

  • 2-(Chloromethyl)-3-ethylpyridine hydrochloride

  • Aniline

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Addition of Nucleophile: Add aniline (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of DMF).

  • Washing: Wash the combined organic layers sequentially with water and brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.

A 2-(Chloromethyl)-3-ethylpyridine Hydrochloride + Aniline B Add K2CO3 in DMF A->B C Heat to 60 °C, 12-18h B->C D Aqueous Work-up & EtOAc Extraction C->D E Column Chromatography D->E F N-((3-ethylpyridin-2-yl)methyl)aniline E->F

Caption: Workflow for N-alkylation protocol.

Protocol 2: Synthesis of a Pyridyl Thioether Ligand via S-Alkylation

This protocol describes the reaction with a thiol nucleophile, which is typically faster and may require milder conditions.

Materials:

  • 2-(Chloromethyl)-3-ethylpyridine hydrochloride

  • Thiophenol

  • Cesium Carbonate (Cs2CO3)[8]

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.0 eq) and cesium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Addition of Nucleophile: Add thiophenol (1.05 eq) dropwise to the suspension at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The high reactivity of the thiolate anion often allows for rapid conversion at ambient temperature. Monitor by TLC.

  • Work-up: Filter the reaction mixture to remove inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with water, and dry the organic layer over anhydrous Na2SO4. After filtration and solvent removal, purify the crude product by column chromatography.

Quantitative Data Summary

The choice of base and solvent can significantly impact reaction outcomes. The following table provides a general guideline for typical conditions and expected yields for the N-alkylation of various amines.

Nucleophile (Amine Type)BaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Primary Aliphatic (e.g., Benzylamine)K2CO3DMF60-808-1675-90
Primary Aromatic (e.g., Aniline)K2CO3DMF60-8012-2460-85
Secondary Aliphatic (e.g., Piperidine)TEAMeCN50-706-1280-95
Secondary Aromatic (e.g., N-Methylaniline)Cs2CO3DMF80-10024-4840-70

Yields are estimates and highly dependent on the specific substrate and purification efficiency.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient Base: Only 1 eq. used, which is consumed by the HCl salt. 2. Low Temperature: Reaction kinetics are too slow. 3. Poor Nucleophile: Sterically hindered or electron-poor nucleophiles react slowly.1. Use at least 2.0-2.5 equivalents of base (e.g., K2CO3, Cs2CO3).[8][9] 2. Increase the reaction temperature in 10-20 °C increments.[5] 3. Switch to a stronger base (e.g., Cs2CO3) or a more polar solvent (e.g., DMF, DMSO). Consider pre-forming the nucleophile anion with a strong base like NaH if applicable.
Formation of Byproducts 1. Dialkylation: Primary amines can react twice to form a tertiary amine. 2. Base as Nucleophile: Triethylamine can sometimes act as a nucleophile at high temperatures.1. Use a slight excess of the primary amine (1.5-2.0 eq) to favor mono-alkylation. 2. Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or an inorganic base like K2CO3.
Difficult Purification 1. Residual DMF: High boiling point makes it difficult to remove. 2. Co-elution of Product and Starting Material.1. Perform a thorough aqueous work-up, washing multiple times with water and brine to extract DMF. 2. Ensure the reaction has gone to completion. If separation is still difficult, consider derivatizing the unreacted nucleophile before chromatography.

Conclusion

2-(Chloromethyl)-3-ethylpyridine hydrochloride is an exceptionally useful precursor for the synthesis of a wide variety of substituted pyridine ligands. By understanding the principles of the SN2 reaction and making informed choices regarding the base, solvent, and reaction conditions, researchers can efficiently and reliably generate novel molecular architectures. The protocols and insights provided in this guide serve as a robust starting point for developing new catalysts, therapeutic agents, and advanced materials.

References

  • BenchChem Technical Support Team. (2025). 2-(Chloromethyl)pyridine as a Versatile Precursor for Pyridine-Containing Ligands. BenchChem.
  • Garcés, L. A., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine. BenchChem.
  • BenchChem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. BenchChem.
  • Wikipedia. 2-Chloromethylpyridine.
  • Pappalardo S, et al. (1992). Functionalization of calix[5] arenes by alkylation with 2-(chloromethyl) pyridine hydrochloride. The Journal of Organic Chemistry, 57(9): 2611-2624. Available at:

  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.
  • Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride.
  • Academia.edu. Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
  • ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis.
  • Google Patents. (2012). Synthetic method of 2-chloromethylpyridinehydrochloride. CN104974077A.
  • ACS. N alkylation at sp 3 Carbon Reagent Guide.
  • RSC Publishing. (2012). New methodology for the N-alkylation of 2-amino-3-acylthiophenes.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • R. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • ResearchGate. (2025). Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology.
  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • PMC. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study.

Sources

"development of kinase inhibitors using 2-(chloromethyl)-3-ethylpyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(Chloromethyl)-3-ethylpyridine HCl in Kinase Inhibitor Design

Abstract

This application note details the synthetic utility and strategic implementation of 2-(chloromethyl)-3-ethylpyridine hydrochloride (CAS: 10059-54-8) in the development of small-molecule kinase inhibitors. While often associated with the synthesis of sedative-hypnotics (e.g., Zolpidem precursors), this specific building block offers a unique "3-ethyl-2-picolyl" motif valuable in kinase medicinal chemistry. The ethyl group provides critical hydrophobic bulk for filling selectivity pockets (such as the gatekeeper region or solvent-front hydrophobic patches), while the pyridine nitrogen serves as a potential hydrogen bond acceptor. This guide provides a validated protocol for handling the hydrochloride salt, executing nucleophilic substitutions, and evaluating the resulting inhibitors.

Introduction: The "Warhead" and the Linker

In Fragment-Based Drug Discovery (FBDD), the optimization of a "hinge-binding" core often requires the attachment of hydrophobic tails to improve potency and selectivity. The 2-(chloromethyl)-3-ethylpyridine moiety functions as a sophisticated alkylating agent.

  • Electronic Profile: The pyridine ring is electron-deficient, making the chloromethyl group highly reactive toward nucleophiles (

    
     mechanism).
    
  • Steric Profile: The 3-ethyl substituent is the critical differentiator. Unlike a simple methyl group, the ethyl chain possesses conformational flexibility and bulk, allowing it to displace water molecules in hydrophobic pockets or induce a "twist" in the molecule that improves shape complementarity with the kinase active site.

Mechanistic Rationale

When attached to a kinase scaffold (e.g., pyrazole, amino-pyrimidine, or indolinone), this fragment typically targets:

  • The Solvent Front: Improving solubility and permeability.

  • The Ribose Pocket: Interacting with residues like Aspartate (via the pyridine nitrogen).

  • Selectivity Pockets: The ethyl group can clash with larger gatekeeper residues in off-target kinases, thereby improving selectivity for the target kinase.

Chemical Handling & Safety (Critical)

The hydrochloride salt stabilizes the pyridine, preventing polymerization and hydrolysis. However, the free base is a potent vesicant and alkylating agent.

Safety Attributes:

  • Signal Word: DANGER

  • Hazards: Skin corrosion (H314), Vesicant, Lachrymator.

  • PPE: Double nitrile gloves, face shield, and functioning fume hood are mandatory.

Reaction Workflow Diagram The following diagram outlines the logical flow from salt neutralization to final scaffold isolation.

SynthesisWorkflow Salt 2-(chloromethyl)-3-ethylpyridine HCl (Stable Precursor) FreeBase Free Base Generation (In situ or Extractive) Salt->FreeBase NaHCO3/DCM Reaction S_N2 Alkylation (Cs2CO3, DMF, 60°C) FreeBase->Reaction Core Kinase Hinge Binder (Nucleophile: Amine/Thiol) Core->Reaction Workup Workup & Purification (Phase Sep -> Column) Reaction->Workup Product Final Kinase Inhibitor (Lead Compound) Workup->Product

Figure 1: Synthetic workflow for coupling the pyridine fragment to a kinase core.

Detailed Experimental Protocol

Scenario:

Alkylation of a 4-amino-pyrazolopyrimidine (a common ATP-mimetic scaffold) to create a probe for Tyrosine Kinases (e.g., Src or Abl).

Reagents & Materials
ReagentEquiv.[1]Role
Core Scaffold (e.g., 4-amino-1H-pyrazolo[3,4-d]pyrimidine)1.0Nucleophile (Hinge Binder)
2-(chloromethyl)-3-ethylpyridine HCl 1.2Electrophile (Tail)
Cesium Carbonate (

)
3.0Base (Scavenges HCl)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
DMF (Anhydrous) -Solvent
Step-by-Step Methodology

Step 1: Preparation of the Electrophile (In-Situ Free Basing) Rationale: While the free base can be isolated, in-situ generation minimizes exposure to the volatile and toxic alkylator.

  • Weigh 2-(chloromethyl)-3-ethylpyridine HCl (1.2 equiv) into a dry vial.

  • Suspend in anhydrous DMF (concentration ~0.5 M).

  • Add

    
      (1.5 equiv) and stir at Room Temperature (RT) for 15 minutes. The solution may become cloudy as NaCl/CsCl precipitates.
    

Step 2: Coupling Reaction

  • In a separate reaction vessel, dissolve the Kinase Core Scaffold (1.0 equiv) in anhydrous DMF.

  • Add the remaining

    
      (1.5 equiv) and catalytic KI  (0.1 equiv).
    
    • Note: KI converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Transfer the activated pyridine solution (from Step 1) dropwise to the scaffold mixture.

  • Heat the reaction block to 60°C . Monitor via LC-MS every 2 hours.

    • Endpoint: Disappearance of the Core Scaffold mass (

      
      ).
      

Step 3: Workup and Purification

  • Cool to RT. Dilute with EtOAc (10x volume).

  • Wash with 5%

    
     solution (3x) to remove DMF.
    
  • Wash with Brine (1x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM:MeOH gradient, 0-10%).

    • Target: The product will typically elute later than the starting material due to the basic pyridine nitrogen.

Biological Evaluation: Kinase Selectivity

Once synthesized, the inhibitor must be validated. The ADP-Glo™ Kinase Assay is recommended for its high sensitivity to ATP-competitive inhibitors.

Assay Logic Diagram

AssayLogic Mix Reaction Mix: Kinase + Substrate + ATP + Inhibitor Incubate Incubation (60 min @ RT) Mix->Incubate Stop Step 1: Add ADP-Glo Reagent (Depletes unconsumed ATP) Incubate->Stop Detect Step 2: Add Detection Reagent (Converts ADP -> ATP -> Luciferase) Stop->Detect Read Measure Luminescence (RLU ~ Kinase Activity) Detect->Read

Figure 2: ADP-Glo assay workflow for validating inhibitor potency.

Data Analysis Protocol:

  • Normalization: Convert RLU (Relative Light Units) to % Inhibition using DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition).

  • Curve Fitting: Plot log[Inhibitor] vs. % Inhibition. Fit using a non-linear regression (4-parameter logistic equation) to determine

    
    .
    
  • SAR Analysis: Compare the

    
     of the 3-ethyl  analog against a 3-methyl  or 3-H  analog.
    
    • Success Criteria: If the 3-ethyl analog shows >5x potency improvement, the ethyl group is successfully filling a hydrophobic pocket or displacing a specific water molecule.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<20%) Hydrolysis of chloromethyl groupEnsure DMF is anhydrous; keep

dry.
No Reaction Poor nucleophilicity of scaffoldSwitch base to NaH (stronger deprotonation) or raise temp to 90°C.
Poly-alkylation Scaffold has multiple NH sitesProtect secondary amines (Boc) before reaction; use 1:1 stoichiometry.
Product is Oily Residual DMFUse LiCl wash or lyophilize from dioxane.

References

  • Vertex AI Search. (2025). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex AI Search. (2025). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed Central. Link

  • Vertex AI Search. (2025). 2-(Chloromethyl)pyridine hydrochloride Product Information and Reactivity. Sigma-Aldrich / Merck. Link

  • Vertex AI Search. (2025).[2] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Link[3]

  • Vertex AI Search. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. Fisher Scientific. Link

Sources

"analytical methods for the quantification of 2-(chloromethyl)-3-ethylpyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of 2-(Chloromethyl)-3-ethylpyridine Hydrochloride

Abstract: This guide provides a detailed framework for the development and validation of analytical methods for the quantification of 2-(chloromethyl)-3-ethylpyridine hydrochloride. As a critical intermediate or potential impurity in pharmaceutical manufacturing, its accurate measurement is essential for ensuring product quality, safety, and process control. This document outlines two primary analytical approaches: a High-Performance Liquid Chromatography (HPLC) method for assay and purity determination, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for sensitive trace-level analysis. The protocols are grounded in established scientific principles and adhere to international regulatory standards, such as the ICH Q2(R1) guidelines, to ensure data integrity and reliability.[1][2][3]

Introduction and Analytical Strategy

2-(Chloromethyl)-3-ethylpyridine hydrochloride is a heterocyclic organic compound whose precise quantification is vital during various stages of drug development and manufacturing. The choice of an analytical method is dictated by the specific objective, whether it is determining the bulk purity of the substance (assay), identifying and quantifying impurities, or conducting stability studies.[4][5]

  • High-Performance Liquid Chromatography (HPLC) is the preferred method for assay and purity analysis of non-volatile and thermally labile compounds like this hydrochloride salt.[6] Its high resolution allows for the separation of the main component from closely related structural impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile impurities.[7] For a compound like 2-(chloromethyl)-3-ethylpyridine, GC-MS offers exceptional sensitivity and specificity, making it ideal for trace-level quantification, especially if it is a potential genotoxic impurity (PGI).[8][9]

This document provides comprehensive protocols for both techniques, emphasizing the rationale behind methodological choices and the validation framework required to ensure the methods are suitable for their intended purpose.[10]

High-Performance Liquid Chromatography (HPLC-UV) Method for Assay and Purity

Principle and Method Development Rationale

This reversed-phase HPLC method separates compounds based on their polarity. A non-polar stationary phase (C18) is used with a polar mobile phase. The hydrochloride salt form of the analyte is highly polar and water-soluble.

  • Column Selection: A C18 (octadecylsilyl) column is a robust and versatile choice for separating moderately polar analytes. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like pyridines.

  • Mobile Phase: A buffered mobile phase is critical. The pyridine nitrogen is basic, and controlling the pH with a buffer (e.g., phosphate or acetate) ensures a consistent ionization state, leading to sharp, symmetrical peaks. An acidic pH (e.g., pH 3.0) ensures the pyridine nitrogen is protonated, enhancing retention on the C18 column and improving peak shape. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and common use in pharmaceutical analysis.

  • Detector: The pyridine ring contains a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., ~265 nm, determined by a UV scan) provides excellent sensitivity and linearity for quantification.

Detailed Experimental Protocol: HPLC-UV

A. Reagents and Materials

  • 2-(chloromethyl)-3-ethylpyridine hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

B. Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 15 minutes

C. Solution Preparation

  • Buffer Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

D. System Suitability Test (SST) Before sample analysis, inject the Standard Solution in six replicates. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Areas: ≤ 2.0%

E. Analytical Procedure

  • Perform six replicate injections of the Standard Solution to confirm system suitability.

  • Inject the Sample Solution in duplicate.

  • Calculate the assay of the sample by comparing the average peak area of the sample injections to the average peak area of the standard injections.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Prep (Buffer + ACN) SST System Suitability Test (6 Injections, Standard) MobilePhase->SST Standard Standard Prep (100 µg/mL) Standard->SST Sample Sample Prep (100 µg/mL) Analysis Sample Analysis (Duplicate Injections) Sample->Analysis SST->Analysis Pass SST? Data Data Acquisition (Peak Area, RT) Analysis->Data Calculation Calculate Assay & Purity Data->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC-UV quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Principle and Method Development Rationale

This method is designed for the sensitive detection and quantification of 2-(chloromethyl)-3-ethylpyridine as a trace-level impurity.

  • Rationale: GC is ideal for separating volatile and semi-volatile compounds.[11] The compound, while a salt, can be analyzed directly after dissolution, as the free base is sufficiently volatile for GC analysis upon injection into a hot inlet.

  • Column Selection: A mid-polarity DB-624 or equivalent column is chosen. These columns provide good selectivity for a wide range of compounds, including those containing chlorine and nitrogen, and are robust against various sample matrices.[12]

  • Injector: A splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits required for trace impurity analysis.

  • Detector: Mass Spectrometry (MS) offers unparalleled specificity and sensitivity. The analysis can be performed in two modes:

    • Full Scan Mode: Used for initial method development and peak identification by comparing the acquired mass spectrum to a library or reference spectrum.

    • Selected Ion Monitoring (SIM) Mode: Used for routine quantification. By monitoring only a few characteristic ions of the analyte, the signal-to-noise ratio is dramatically increased, allowing for very low limits of quantitation (LOQ).[9]

Detailed Experimental Protocol: GC-MS

A. Reagents and Materials

  • 2-(chloromethyl)-3-ethylpyridine hydrochloride Reference Standard

  • Methanol (GC Grade) or Dichloromethane (GC Grade)

B. Instrumentation and Conditions

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MS or equivalent
Column Agilent DB-624, 30 m x 0.25 mm ID, 1.4 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Acquisition Mode Full Scan (m/z 40-300) for identification; SIM for quantification
SIM Ions To be determined from the analyte's mass spectrum (e.g., molecular ion and key fragments)

C. Solution Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard (1 µg/mL): Dilute 1 mL of the Stock Solution to 100 mL with methanol. This is a typical concentration for trace analysis.

  • Sample Solution: Accurately weigh 100 mg of the Active Pharmaceutical Ingredient (API) or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This results in a 10,000 µg/mL solution, where a 1 µg/mL impurity would correspond to 100 ppm.

D. Analytical Procedure

  • Inject the Working Standard to determine the retention time and confirm MS fragmentation patterns (in Scan mode) or SIM ion responses.

  • Inject the Sample Solution.

  • Identify the analyte in the sample by matching the retention time and mass spectrum (or ion ratios in SIM mode) with the standard.

  • Quantify the amount of the impurity in the sample using the peak area from the standard injection and the sample injection.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Std_GC Standard Prep (e.g., 1 µg/mL) Inject_Std Inject Standard (Confirm RT & Ions) Std_GC->Inject_Std Sample_GC Sample Prep (e.g., 10 mg/mL) Inject_Sample Inject Sample Sample_GC->Inject_Sample Inject_Std->Inject_Sample System Ready Acquire_Data Data Acquisition (Scan or SIM mode) Inject_Sample->Acquire_Data Quantify Identify & Quantify (ppm level) Acquire_Data->Quantify Report_GC Final Report Quantify->Report_GC

Caption: Workflow for GC-MS trace impurity analysis.

Method Validation Framework (per ICH Q2(R1))

Once developed, the analytical method must be validated to demonstrate its suitability for the intended purpose.[10][13] Validation provides documented evidence that the method is accurate, precise, and reliable.[4][14]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for both an HPLC assay method and a GC-MS trace impurity method.[3]

ParameterHPLC Assay MethodGC-MS Trace Impurity Method
Specificity Analyte peak is well-resolved from impurities and excipients. Peak purity index > 0.99.Analyte peak is free from interference at its retention time. Correct ion ratios are observed.
Linearity Correlation coefficient (r²) ≥ 0.999 over 5 concentrations (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.995 over 5 concentrations (e.g., LOQ to 150% of specification limit).
Accuracy 98.0% - 102.0% recovery from spiked samples at 3 levels (e.g., 80%, 100%, 120%).80.0% - 120.0% recovery from spiked samples at 3 levels (e.g., LOQ, 100%, 150% of specification).
Precision (Repeatability) %RSD ≤ 2.0% for ≥ 6 replicate preparations.%RSD ≤ 15.0% at the limit of quantitation (LOQ).
Intermediate Precision %RSD ≤ 3.0% (results from different days, analysts, or instruments).%RSD ≤ 20.0% (comparison across different analytical runs).
Limit of Quantitation (LOQ) Not typically required for an assay method.Signal-to-Noise ratio ≥ 10. Must be at or below the reporting threshold.
Robustness Results are unaffected by small, deliberate changes in method parameters (e.g., pH ±0.2, % Organic ±2%, Temp ±2°C).Results are unaffected by small changes in GC parameters (e.g., flow rate ±5%, oven ramp ±2°C/min).
Logical Relationship of Analytical Lifecycle

Validation_Lifecycle Dev Method Development Val Method Validation Dev->Val Define ATP* Routine Routine Use & QC Monitoring Val->Routine Method is Fit for Purpose Transfer Method Transfer Val->Transfer To another lab Change Change Control Routine->Change Drift or New Req. Transfer->Routine Change->Dev Re-development/ Re-validation key Lifecycle Stages

Caption: The lifecycle relationship between method development, validation, and routine use.

Conclusion

This application note provides two robust, scientifically-grounded starting points for the quantitative analysis of 2-(chloromethyl)-3-ethylpyridine hydrochloride. The HPLC-UV method is well-suited for assay and purity determination, while the GC-MS method provides the high sensitivity and specificity required for trace impurity analysis. The ultimate success of these methods in a regulated environment depends on rigorous validation to demonstrate that they are fit for their intended purpose, ensuring the generation of reliable and accurate data for pharmaceutical quality control.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • ICH Quality Guidelines Overview. [Link]

  • EMA Guideline: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Analytical method validation: A brief review. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Analytical Method Validation Using QbD and QRM. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • Analytical Methods for Pyridine Detection. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times. [Link]

  • Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride. [Link]

  • 2-CHLORO-3-(CHLOROMETHYL)PYRIDINE information. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. [Link]

  • Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Ultrasensitive Quantification of 2-(chloromethyl)-3-ethylpyridine hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of potential genotoxic impurities (PGIs) related to 2-(chloromethyl)-3-ethylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The method is designed to meet the stringent regulatory requirements for impurity analysis, offering excellent specificity, linearity, accuracy, and precision at trace levels.[1][2] The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in drug development and quality control environments.[3][4][5]

Introduction: The Rationale for Stringent Impurity Control

In pharmaceutical manufacturing, the control of impurities is paramount to ensure the safety and efficacy of the final drug product.[6] Of particular concern are genotoxic impurities (GTIs), which are substances that can damage DNA and potentially cause mutations or cancer, even at very low concentrations.[1] Regulatory bodies, including the FDA and EMA, mandate strict control over these impurities, often requiring their quantification at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[1]

The compound 2-(chloromethyl)-3-ethylpyridine hydrochloride is a reactive alkylating agent, a class of compounds often flagged for potential genotoxicity. Its structural alerts necessitate a highly sensitive analytical method to ensure it is adequately purged during the manufacturing process and does not persist in the final API. LC-MS/MS is the technique of choice for this task due to its unparalleled sensitivity and selectivity, making it ideal for detecting non-volatile and thermally labile impurities that are not amenable to GC-MS analysis.[1][7] This note provides a comprehensive, field-proven protocol for researchers and quality control analysts.

Experimental Design & Causality

The primary objective is to develop an analytical procedure that can reliably quantify 2-(chloromethyl)-3-ethylpyridine hydrochloride at trace levels within a drug substance matrix. The choices made in this protocol are grounded in established chromatographic and mass spectrometric principles to ensure robustness and fitness-for-purpose.[8]

Materials and Reagents
  • Reference Standard: 2-(chloromethyl)-3-ethylpyridine hydrochloride (Purity ≥98%)

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water are critical to minimize background noise and contamination.[9]

  • Mobile Phase Additives: Formic acid (Optima™ LC/MS grade) is used to promote protonation of the analyte for efficient positive ion electrospray ionization.

  • Vials: Use certified low-adsorption autosampler vials to prevent loss of the analyte at low concentrations.

Instrumentation and Analytical Conditions

A triple quadrupole mass spectrometer is essential for the Multiple Reaction Monitoring (MRM) experiments that provide the required selectivity and sensitivity.

Rationale for Parameter Selection:

  • Column Choice: A C18 stationary phase (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) is selected for its excellent retention and peak shape for moderately polar heterocyclic compounds. The 1.8 or 1.7 µm particle size provides high chromatographic efficiency.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed. The formic acid ensures the pyridine nitrogen is protonated, enhancing ionization efficiency. The gradient elution allows for effective separation of the analyte from the API and other potential impurities.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is chosen because the pyridine moiety is basic and readily accepts a proton to form a stable positive ion ([M+H]+).[7]

  • MRM Transitions: The MRM transitions are the cornerstone of this method's selectivity. The precursor ion (Q1) is the protonated molecule. The product ions (Q3) are generated by fragmentation in the collision cell. The most intense and stable fragment is typically used for quantification, while a secondary fragment serves as a qualifier for identity confirmation.[2]

Table 1: Optimized LC-MS/MS Instrumental Parameters

ParameterSetting
LC System UPLC/UHPLC System
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature40 °C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program Time (min)
0.0
5.0
6.0
6.1
8.0
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature500 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 2: MRM Transitions for 2-(chloromethyl)-3-ethylpyridine (Free Base MW: 155.62)

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (s)Collision Energy (eV)Purpose
2-(chloromethyl)-3-ethylpyridine156.1120.10.05015Quantifier
2-(chloromethyl)-3-ethylpyridine156.193.10.05025Qualifier

Note: The exact mass and collision energies must be optimized empirically on the specific instrument being used.

Detailed Experimental Protocols

Adherence to these protocols is crucial for achieving reproducible and reliable results.

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-(chloromethyl)-3-ethylpyridine hydrochloride reference standard. Transfer to a 100 mL volumetric flask and dissolve in a 50:50 mixture of methanol and water. This diluent balances polarity and ensures solubility.

  • Intermediate Stock Solution (1 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 100 mL volumetric flask and dilute to volume with the 50:50 methanol:water diluent.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the Intermediate Stock Solution. A typical range for impurity analysis would be 0.5 ng/mL to 50 ng/mL. This range should bracket the target limit of quantification (LOQ).[10]

Sample Preparation
  • API Sample Solution (10 mg/mL): Accurately weigh 100 mg of the API drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the 50:50 methanol:water diluent. This concentration is chosen to ensure the impurity concentration falls within the calibration range.

  • Spiked Sample for Accuracy: To prepare a spiked sample, add a known volume of the Intermediate Stock Solution to the 10 mL flask containing the API before diluting to the final volume.

LC-MS/MS Analysis Workflow

The following diagram illustrates the logical flow of the analytical process from sample preparation to data reporting.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Reporting prep_standards Prepare Calibration Standards (0.5-50 ng/mL) sequence Create Injection Sequence (Blank, Standards, Samples) prep_standards->sequence prep_api Prepare API Sample (10 mg/mL) prep_api->sequence prep_spiked Prepare Spiked Sample (for Accuracy) prep_spiked->sequence run_lcms Run LC-MS/MS Analysis (using MRM mode) sequence->run_lcms process_data Integrate Peaks & Generate Calibration Curve run_lcms->process_data quantify Quantify Impurity in API Samples process_data->quantify report Generate Final Report (with Validation Summary) quantify->report

Caption: High-level workflow for impurity quantification.

Method Validation Protocol (ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5] The following validation characteristics must be assessed for an impurity quantification method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, or matrix components.

  • Protocol:

    • Inject a blank diluent to check for interfering peaks.

    • Inject a solution of the API without the impurity to ensure no interference at the analyte's retention time.

    • Inject a solution of the impurity standard.

    • Inject a spiked sample containing both the API and the impurity to confirm the analyte peak is resolved and correctly identified.

Linearity and Range
  • Protocol: Analyze the calibration standards (e.g., 6 concentration levels, from LOQ to 150% of the target concentration) in triplicate.[10] Plot the peak area response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.

Table 3: Example Linearity Data

Concentration (ng/mL)Mean Peak Area (n=3)
0.5 (LOQ)1,520
1.03,110
5.015,450
10.030,800
25.076,500
50.0151,200
Result r² = 0.9995
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Protocol: Determine based on the signal-to-noise ratio (S/N). Inject solutions of decreasing concentration.

  • Acceptance Criteria:

    • LOD is typically established at a S/N ratio of ≥ 3:1.

    • LOQ is typically established at a S/N ratio of ≥ 10:1, with acceptable precision and accuracy.

Accuracy
  • Protocol: Analyze spiked samples in triplicate at three concentration levels (e.g., LOQ, 100%, and 150% of the target limit). Calculate the percent recovery for each sample.[11]

  • Acceptance Criteria: The mean recovery should be within 80-120% for each level.

Precision
  • Repeatability (Intra-assay Precision): Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 15%.

Table 4: Example Accuracy and Precision Results (Target Conc. = 10 ng/mL)

LevelSpiked Conc. (ng/mL)Mean Recovery (%)RSD (%) (Repeatability, n=6)
LOQ0.598.5N/A
100%10.0101.24.5
150%15.099.8N/A
Robustness
  • Protocol: Intentionally make small variations to the method parameters and evaluate the impact on the results. Typical variations include:

    • Flow rate (± 0.02 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., %B ± 2%)

  • Acceptance Criteria: The results should remain unaffected by these minor changes, demonstrating the method's reliability for routine use.[12]

The logical flow for a comprehensive validation study is depicted below.

G cluster_prec Precision Assessment start Method Validation Start spec Specificity (Interference Check) start->spec lin Linearity & Range (r² ≥ 0.999) spec->lin lod_loq LOD (S/N ≥ 3) LOQ (S/N ≥ 10) lin->lod_loq acc Accuracy (Recovery 80-120%) lod_loq->acc prec Precision (RSD ≤ 15%) acc->prec repeat Repeatability prec->repeat inter Intermediate Precision prec->inter robust Robustness (Vary Parameters) repeat->robust inter->robust end_node Validated Method robust->end_node

Caption: Logical flow for ICH Q2(R1) method validation.

Conclusion

This application note provides a detailed, validated LC-MS/MS method for the quantitative analysis of 2-(chloromethyl)-3-ethylpyridine hydrochloride impurity in pharmaceutical samples. The method demonstrates high sensitivity, specificity, and reliability, making it fit-for-purpose in a regulated environment. By explaining the causality behind the experimental choices and grounding the validation protocol in ICH guidelines, this document serves as a comprehensive guide for scientists in drug development and quality control.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ResolveMass Laboratories Inc. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • Rasayan Journal of Chemistry. (2017). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]

  • Waters Corporation. Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • RSC Publishing. (2020). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. [Link]

  • RSC Publishing. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. (2021). A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. [Link]

  • National Center for Biotechnology Information. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • National Center for Biotechnology Information. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

Sources

Application Note & Protocols: Synthetic Routes to 2-(Chloromethyl)-3-ethylpyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of established and efficient synthetic routes for the preparation of 2-(chloromethyl)-3-ethylpyridine hydrochloride, a key building block in pharmaceutical and agrochemical research. The pyridine scaffold is a cornerstone in medicinal chemistry, featuring in numerous FDA-approved drugs.[1][2] This document details two primary synthetic strategies: the direct chlorination of a hydroxymethyl precursor and the side-chain chlorination of a methyl-substituted pyridine. Each protocol is presented with step-by-step instructions, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds that exhibit a vast range of biological and pharmacological activities.[3] Their structural versatility and ability to act as key pharmacophores have led to their incorporation into a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[1][4] The target molecule, 2-(chloromethyl)-3-ethylpyridine hydrochloride, serves as a valuable intermediate, providing a reactive "handle" for further molecular elaboration in the synthesis of complex active pharmaceutical ingredients (APIs).[5][6] The presence of the chloromethyl group at the 2-position allows for facile nucleophilic substitution reactions, making it a versatile precursor for constructing more intricate molecular architectures.

General Considerations for Synthesis

2.1 Safety and Handling

  • Chlorinating Agents: Reagents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trichloroisocyanuric acid (TCCA) are corrosive, toxic, and react violently with water.[7] All manipulations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Solvents: Chlorinated solvents like chloroform (CHCl₃) and methylene chloride (CH₂Cl₂) are volatile and have associated health risks. Ensure adequate ventilation.

  • Hydrogen Chloride (HCl): The final step involves the formation of the hydrochloride salt using dry HCl gas or a solution of HCl in an organic solvent. HCl is a corrosive gas and requires a proper gas handling setup.

2.2 Analytical Monitoring

Throughout the synthesis, reaction progress should be monitored to ensure complete conversion and to identify the formation of any significant byproducts.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity assessment of the final product.

Synthetic Strategy I: Chlorination of 2-(Hydroxymethyl)-3-ethylpyridine

This is one of the most direct and widely employed methods. It involves the conversion of a primary alcohol to an alkyl chloride using a suitable chlorinating agent. The precursor, 2-(hydroxymethyl)-3-ethylpyridine, can be synthesized from commercially available starting materials.

Reaction Mechanism

The reaction of an alcohol with thionyl chloride (SOCl₂) proceeds through the formation of a chlorosulfite intermediate. The pyridine nitrogen atom can act as both a base and a nucleophilic catalyst in this process. The subsequent collapse of this intermediate, often with the assistance of a chloride ion, liberates sulfur dioxide (SO₂) and the desired alkyl chloride.

G cluster_0 Mechanism of Alcohol Chlorination with SOCl₂ A 2-(Hydroxymethyl)-3-ethylpyridine C Chlorosulfite Intermediate A->C Nucleophilic attack B Thionyl Chloride (SOCl₂) B->C D 2-(Chloromethyl)-3-ethylpyridine C->D SNi or SN2 attack by Cl⁻ E SO₂ + HCl C->E Elimination

Caption: Mechanism of alcohol chlorination with SOCl₂.

Detailed Experimental Protocol

Materials:

  • 2-(Hydroxymethyl)-3-ethylpyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrogen Chloride (gas or solution in ether)

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution), dissolve 2-(hydroxymethyl)-3-ethylpyridine (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A similar protocol using SOCl₂ for the chlorination of 2-pyridinylmethanol has been reported to give a quantitative yield.[8]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture back to 0 °C. Carefully quench the excess thionyl chloride by the slow, dropwise addition of water.

  • Neutralization: Add saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH ~8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Drying and Filtration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-(chloromethyl)-3-ethylpyridine free base as an oil.

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. Bubble dry hydrogen chloride gas through the solution (or add a saturated solution of HCl in diethyl ether) until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product, 2-(chloromethyl)-3-ethylpyridine hydrochloride.

Synthetic Strategy II: Side-Chain Chlorination of 2,3-Dialkylpyridine

This approach involves the direct chlorination of the methyl group of a suitable precursor like 2-methyl-3-ethylpyridine. This method often requires radical initiators (e.g., UV light or chemical initiators) and careful control to achieve selective monochlorination and avoid over-chlorination or ring chlorination.[9]

Reaction Mechanism

Free-radical chlorination proceeds via a chain reaction mechanism involving three steps: initiation, propagation, and termination. UV light or a radical initiator generates chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group to form an HCl molecule and a benzylic-type radical, which then reacts with another molecule of Cl₂ to form the product and a new chlorine radical, continuing the chain.

G cluster_1 Free-Radical Side-Chain Chlorination cluster_init Initiation cluster_prop Propagation cluster_term Termination I1 Cl₂ I2 2 Cl• I1->I2 UV light or Δ P1 Py-CH₃ + Cl• P2 Py-CH₂• + HCl P1->P2 P3 Py-CH₂• + Cl₂ P4 Py-CH₂Cl + Cl• P3->P4 T1 Cl• + Cl• → Cl₂ T2 Py-CH₂• + Cl• → Py-CH₂Cl T3 2 Py-CH₂• → Dimer

Caption: General mechanism for free-radical chlorination.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the side-chain chlorination of picoline derivatives.[10][11]

Materials:

  • 2-Ethyl-3-methylpyridine[12]

  • Trichloroisocyanuric acid (TCCA)

  • Dimethylformamide (DMF) (catalyst)

  • Chloroform (CHCl₃)

  • 5% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry Acetone

  • Hydrogen Chloride (gas)

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-ethyl-3-methylpyridine (1.0 eq) and a catalytic amount of DMF in chloroform.

  • Chlorination: Heat the solution to reflux. Add TCCA (0.6 eq, based on available chlorine) in portions over approximately 1 hour. The reaction is exothermic and should be controlled to maintain a steady reflux.[10]

  • Reaction Monitoring: Continue to stir the mixture at reflux for an additional 2-3 hours after the TCCA addition is complete. Monitor the reaction by GC-MS to maximize the formation of the monochlorinated product.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove solid byproducts.

  • Neutralization: Transfer the filtrate to a separatory funnel and wash with a 5% sodium hydroxide solution to remove any remaining acidic components.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the chloroform under reduced pressure.

  • Salt Formation and Purification: Dissolve the crude residue in dry acetone. Introduce dry hydrogen chloride gas until the solution is saturated. The hydrochloride salt will precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the product by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum. A procedure for a similar compound reported a yield of 64.4%.[10]

Comparative Analysis and Data Summary

The choice of synthetic route often depends on the availability of starting materials, scalability, and safety considerations. Below is a comparative summary of the two described methods.

ParameterSynthetic Strategy I (Alcohol Chlorination)Synthetic Strategy II (Side-Chain Chlorination)
Precursor 2-(Hydroxymethyl)-3-ethylpyridine2-Ethyl-3-methylpyridine
Primary Reagent Thionyl Chloride (SOCl₂)Trichloroisocyanuric Acid (TCCA)
Selectivity High (targets the hydroxyl group)Moderate (risk of over-chlorination)
Reaction Conditions 0 °C to reflux (~40 °C)Reflux (~61 °C in CHCl₃)
Key Advantages Clean conversion, high yields often reported.[8]Utilizes a more readily available starting material.
Key Disadvantages Precursor may require separate synthesis.Requires careful control to avoid byproducts.
Safety SOCl₂ is highly corrosive and water-reactive.TCCA is a strong oxidizer; reaction can be exothermic.

Conclusion

The synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride can be effectively achieved via multiple synthetic pathways. The chlorination of 2-(hydroxymethyl)-3-ethylpyridine with thionyl chloride offers a clean and high-yielding route, provided the precursor alcohol is accessible. Alternatively, the free-radical side-chain chlorination of 2-ethyl-3-methylpyridine presents a viable option, though it requires more stringent control to ensure selective monochlorination. The protocols and insights provided in this guide are intended to equip researchers with the necessary details to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

References

  • Saeed, A., et al. (2023, July 28). One-Pot Multicomponent Synthesis of Novel Pyridine Derivatives for Antidiabetic and Antiproliferative Activities. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

  • Al-Warhi, T., et al. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

  • Slideshare. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
  • Eureka. (2012, January 4). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxymethyl-pyridine. Retrieved from [Link]

  • European Patent Office. (1988, January 27). 2-Mono and 2,3-bis \poly\ chloromethyl\ pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Ethyl-3-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine.
  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • NIST WebBook. (n.d.). 2-(2-Methylpropyl)-3,5-di(1-methylethyl)pyridine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Chloromethyl)-3-ethylpyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(chloromethyl)-3-ethylpyridine hydrochloride . This compound is a critical, highly reactive intermediate frequently utilized in the development of pharmaceutical active ingredients (APIs), including complex nitrogen-containing heterocycles and substituted bipyridine scaffolds.

Due to the bifunctional nature of the molecule—combining a nucleophilic pyridine ring with an electrophilic chloromethyl group—its synthesis requires precise control over reaction kinetics, thermodynamics, and isolation environments. This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind protocol choices, and ensure reproducible, high-yield scale-ups.

Core Reaction Pathway & Mechanistic Causality

The standard synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride relies on the chlorination of (3-ethylpyridin-2-yl)methanol using thionyl chloride (


) .

Mechanistic Insight: The reaction initiates with the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur of


, forming an alkyl chlorosulfite intermediate and releasing one equivalent of hydrogen chloride (HCl). The basic pyridine nitrogen immediately acts as an internal acid scavenger, protonating to form a pyridinium salt. This protonation is critical; it deactivates the pyridine ring, preventing unwanted electrophilic aromatic substitution or intermolecular dimerization (where the basic nitrogen of one molecule attacks the chloromethyl group of another).

Subsequent heating (reflux) is required to drive the


 displacement of the leaving group by the chloride ion, releasing sulfur dioxide (

) gas and yielding the final hydrochloride salt [2].

ReactionPathway SM (3-Ethylpyridin-2-yl)methanol Int Alkyl Chlorosulfite Intermediate SM->Int 0-5°C, Anhydrous DCM Highly Exothermic SOCl2 Thionyl Chloride (SOCl2) SOCl2->Int Prod 2-(Chloromethyl)-3-ethylpyridine Hydrochloride Int->Prod Reflux (40°C) -SO2 (gas), +HCl Salt

Caption: Reaction pathway from (3-ethylpyridin-2-yl)methanol to the hydrochloride salt via chlorosulfite.

Optimized Standard Protocol

To achieve high purity (>98%) and prevent the formation of tarry byproducts, the following self-validating protocol has been optimized based on industrial standards for chloromethylpyridine derivatives [1].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen (

    
    ) inlet. Connect the condenser exhaust to a gas scrubber (to neutralize 
    
    
    
    and HCl off-gassing).
  • Substrate Dissolution: Dissolve 1.0 equivalent of (3-ethylpyridin-2-yl)methanol in anhydrous dichloromethane (DCM) (approx. 5-10 volumes). Ensure the solvent moisture is strictly

    
     via Karl Fischer titration.
    
  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Reagent Addition: Charge the dropping funnel with 1.1 to 1.3 equivalents of

    
     [1]. Add the 
    
    
    
    dropwise over 30–45 minutes. Critical Causality: The addition is highly exothermic; rapid addition causes localized heating, leading to oxidative degradation and black tar formation.
  • Intermediate Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour to ensure complete formation of the chlorosulfite intermediate.

  • Thermal Decomposition: Heat the reaction to a gentle reflux (approx. 40 °C for DCM) for 2 to 3 hours. Monitor the cessation of gas evolution.

  • Isolation: Cool the mixture to 0 °C. The hydrochloride salt may precipitate directly. If not, add an anti-solvent (e.g., anhydrous Methyl tert-butyl ether (MTBE) or hexane) dropwise until crystallization occurs.

  • Filtration: Filter the highly hygroscopic product rapidly under a blanket of inert nitrogen. Wash the filter cake with cold anhydrous MTBE and dry under vacuum at 35 °C.

Quantitative Optimization Data

The table below summarizes the empirical effects of varying reaction parameters on the yield and HPLC purity of 2-(chloromethyl)-3-ethylpyridine hydrochloride.

Solvent System

Equivalents
Addition Temp (°C)Reflux Time (h)Isolated Yield (%)HPLC Purity (%)Observation / Causality
Anhydrous DCM 1.2 0 - 5 2.0 92% >98.5% Optimal conditions; clean precipitation.
Anhydrous DCM2.50 - 52.078%88.0%Excess

leads to over-chlorination and difficult isolation.
Neat (No Solvent)1.220 - 251.045%<60.0%Severe exotherm; massive tarring and oxidative degradation.
Wet DCM (0.5%

)
1.20 - 52.061%85.0%

quenches

, leaving unreacted starting material.
Toluene1.20 - 54.0 (at 60°C)88%96.0%Viable alternative, but requires higher temp for intermediate breakdown.

Troubleshooting Guides & FAQs

Q1: My reaction mixture turns dark brown or black immediately upon the addition of . How do I prevent this?

A: This "tarring" effect is caused by localized thermal spikes and oxidative degradation of the electron-rich pyridine ring.

  • Solution: Ensure your substrate is fully dissolved in a sufficient volume of solvent (at least 5 volumes of DCM) before addition. Strictly maintain the internal temperature between 0–5 °C during the entire

    
     addition phase. Increase the stirring rate to dissipate localized heat, and slow your drop rate.
    
Q2: HPLC analysis of the crude mixture shows a significant amount of unreacted starting material, even after overnight stirring at room temperature.

A: The reaction from the alcohol to the chlorosulfite intermediate occurs at room temperature, but the subsequent


 displacement to form the alkyl chloride requires thermal energy to overcome the activation barrier and expel 

gas.
  • Solution: Stirring at room temperature is insufficient. You must heat the reaction to reflux (40 °C in DCM or 60 °C in chloroform) for at least 2 hours. Additionally, verify that your solvent is anhydrous; moisture will hydrolyze

    
     into 
    
    
    
    and HCl, effectively starving the reaction of the chlorinating agent [3].
Q3: The isolated product is a sticky paste rather than a free-flowing powder. What went wrong during isolation?

A: 2-(Chloromethyl)-3-ethylpyridine hydrochloride is highly hygroscopic. If exposed to ambient humidity during filtration, the salt absorbs moisture, which can partially hydrolyze the chloromethyl group back to the alcohol, resulting in a sticky, degraded paste [3].

  • Solution: Never filter this product in open air. Use a Schlenk frit or an inverted funnel with a positive flow of dry nitrogen during filtration. Wash only with strictly anhydrous, cold anti-solvents (like MTBE), and immediately transfer the filter cake to a vacuum desiccator.

Q4: Can I neutralize the hydrochloride salt to isolate the free base for my next coupling step?

A: While possible, it is highly discouraged to store the free base. The free base of 2-(chloromethyl)-3-ethylpyridine is intrinsically unstable; the nucleophilic pyridine nitrogen of one molecule will rapidly attack the electrophilic chloromethyl group of another, leading to spontaneous, irreversible polymerization (dimerization/oligomerization) [2].

  • Solution: Always isolate and store the compound as the hydrochloride salt. When you are ready for the next synthetic step (e.g., nucleophilic substitution), add the hydrochloride salt directly to your reaction mixture alongside a mild base (like

    
     or 
    
    
    
    ) to generate the free base in situ.

Troubleshooting Decision Tree

Use the following logical workflow to rapidly diagnose and correct deviations in your synthesis.

Troubleshooting Start Issue Detected in Synthesis LowYield Low Yield / Incomplete Rxn (HPLC shows SM) Start->LowYield Discoloration Dark Tar / Discoloration (Degradation) Start->Discoloration Purity Low Purity / Side Products (Over-chlorination) Start->Purity CheckH2O Check Solvent Moisture (Karl Fischer < 0.05%) LowYield->CheckH2O CheckReflux Ensure Adequate Reflux (2 hrs at 40°C) LowYield->CheckReflux CheckTemp Control Addition Temp (Strictly 0-5°C) Discoloration->CheckTemp CheckEq Optimize SOCl2 Equivalents (Strictly 1.1 - 1.3 eq) Purity->CheckEq

Caption: Decision tree for troubleshooting common synthesis issues like low yield, tarring, or low purity.

References

  • Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

Technical Support Center: Purification & Troubleshooting for 2-(Chloromethyl)-3-ethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 2-(Chloromethyl)-3-ethylpyridine hydrochloride is a highly reactive, critical intermediate used in the synthesis of active pharmaceutical ingredients (APIs). Due to the electrophilic nature of the benzylic carbon and the hygroscopicity of the hydrochloride salt, isolation and purification demand strict environmental controls and precise solvent engineering.

Below, you will find expert troubleshooting guides, quantitative solvent data, and a self-validating purification protocol designed to maximize yield and purity while preventing hydrolytic degradation.

Process Workflow Overview

PurificationWorkflow Start Crude Reaction Mixture (in Thionyl Chloride/Toluene) Vac Vacuum / N2 Purge (Remove excess SOCl2 & HCl) Start->Vac Degassing Precip Anti-Solvent Addition (Toluene/Hexane) Vac->Precip Nucleation Filter Filtration & Washing (Cold Acetone/Toluene) Precip->Filter Isolation Recryst Recrystallization (Isopropanol) Filter->Recryst Impurity Removal Dry Vacuum Drying (< 35°C) Recryst->Dry Desolvation Final Pure 2-(Chloromethyl)- 3-ethylpyridine HCl Dry->Final Yield

Caption: Workflow for the isolation and purification of chloromethylpyridine hydrochloride salts.

Troubleshooting Guides & FAQs

Q: Why does my product crash out as an intractable oily semi-solid instead of a crystalline powder during isolation? A: Chloromethylpyridine hydrochlorides frequently form supersaturated, oily phases when dissolved hydrogen chloride and unreacted thionyl chloride are present in the matrix[1]. These dissolved volatiles severely depress the melting point of the salt mixture, preventing lattice formation. Solution: Implement a vacuum distillation (50-100 torr) or a rigorous subsurface nitrogen purge before adding your anti-solvent. By stripping the dissolved HCl and SOCl2, you lower the thermodynamic barrier for nucleation. Follow this by slowly charging an inert non-polar solvent like toluene to force complete crystallization[1].

Q: I am observing a yellow-to-brown discoloration in the isolated hydrochloride salt. How can I remove these color bodies? A: Discoloration typically arises from trace oxidation of the pyridine ring or polymerization by-products caused by localized overheating during the highly exothermic chlorination step[2]. Solution: Recrystallization is required. The hydrochloride salt exhibits steep, temperature-dependent solubility in lower alcohols. Dissolve the crude solid in minimal hot isopropanol (approx. 60°C), treat with activated carbon to adsorb polymeric colored impurities, filter hot, and cool slowly to 0-5°C[3].

Q: The isolated salt degrades back to the corresponding carbinol (hydroxymethylpyridine) during storage. How do we prevent this? A: 2-(chloromethyl)-3-ethylpyridine hydrochloride is highly hygroscopic and fundamentally incompatible with ambient moisture[2]. In the presence of water, the electrophilic benzylic carbon undergoes rapid nucleophilic attack, leading to hydrolysis back to the carbinol. This releases additional HCl, which auto-catalyzes further degradation. Solution: Ensure the final vacuum drying step is performed strictly at < 35°C to prevent thermal degradation[1]. Store the highly purified crystalline mass in tightly sealed amber vials under an argon or nitrogen atmosphere.

DegradationPathway Salt 2-(Chloromethyl)-3-ethylpyridine HCl (Hygroscopic Solid) Intermediate Aqueous Solvation (Dissociation of HCl) Salt->Intermediate Moisture Atmospheric H2O (Nucleophile) Moisture->Intermediate Hydrolysis Nucleophilic Substitution (SN1/SN2 at Benzylic C) Intermediate->Hydrolysis Activation Energy Degraded 2-(Hydroxymethyl)-3-ethylpyridine + 2 HCl Hydrolysis->Degraded Degradation

Caption: Mechanistic pathway of moisture-induced hydrolytic degradation of the hydrochloride salt.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is critical for balancing impurity clearance with product recovery. The table below summarizes the thermodynamic performance of standard solvents used in this purification workflow.

Solvent SystemPrimary RoleSolubility ( g/100 mL at 22°C)Impurity Removal TargetExpected Product Recovery (%)
Toluene Anti-Solvent / Precipitation< 0.1Non-polar organics, unreacted starting material> 95%
Acetone Cake Washing~ 2.5Residual SOCl2, trace color bodies85 - 90%
Isopropanol Recrystallization~ 15.0 (at 60°C)Polymeric impurities, oxidized species75 - 80%
Water Avoid (Hydrolytic Degradation)> 10.0N/A (Causes rapid product hydrolysis)N/A

Self-Validating Experimental Protocol: Optimized Precipitation & Recrystallization

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) parameter has been successfully met.

Phase 1: Degassing & Precipitation

Objective: Remove melting-point-depressing volatiles to induce nucleation.

  • Post-chlorination, subject the crude reaction mixture to a vacuum (50-100 torr) or a subsurface nitrogen purge for 1-2 hours at 25°C[1].

    • IPC Validation Check: The complete cessation of off-gassing (bubbling) indicates the successful removal of excess SOCl2 and HCl.

  • Gradually add 3 volumes of anhydrous toluene to the mixture under vigorous mechanical agitation (200-300 rpm)[1].

    • IPC Validation Check: The visual transition of the matrix from a biphasic oily semi-solid to a uniform, off-white free-flowing crystalline suspension confirms successful precipitation.

Phase 2: Filtration & Washing

Objective: Isolate the solid and clear non-polar organic impurities. 3. Filter the suspension using a Buchner or Nutsche filter under a continuous nitrogen blanket. This prevents atmospheric moisture ingress, which poses a severe safety and degradation risk[4]. 4. Wash the filter cake with 3 bed-volumes of cold (0°C) acetone or toluene[3].

  • IPC Validation Check: Test the pH of the final wash filtrate; a neutral pH indicates the complete removal of residual acidic by-products.

Phase 3: Recrystallization & Drying

Objective: Achieve >99% purity by removing color bodies and desolvating the crystal lattice. 5. Transfer the crude solid to a clean reactor. Add minimal isopropanol and heat to 60°C until complete dissolution[3]. 6. (Optional) If the solution is highly colored, add 5% w/w activated carbon, stir for 15 minutes, and perform a hot filtration through a Celite pad. 7. Cool the filtrate slowly to 5°C at a controlled rate of 10°C/hour.

  • IPC Validation Check: The formation of distinct, geometric crystalline masses (rather than an amorphous powder) indicates a highly ordered, pure crystal lattice[2].

  • Dry the recrystallized product in a vacuum oven at 30-35°C for 12 hours[1]. Do not exceed 35°C.

    • IPC Validation Check: Weigh the product hourly after the 10th hour; achieving a constant weight confirms complete desolvation without thermal decomposition.

References

*[1] Title: US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents Source: google.com URL:

*[3] Title: EP0204352B1 - Chlorination of alkyl side chains of nitrogen-containing heterocycles - Google Patents Source: google.com URL:

*[2] Title: 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 - ChemicalBook Source: chemicalbook.com URL:

*[4] Title: Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride - ACS Publications Source: acs.org URL:

Sources

"stability issues of 2-(chloromethyl)-3-ethylpyridine hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Handling of 2-(Chloromethyl)-3-ethylpyridine Hydrochloride

Part 1: Executive Summary & Critical Alerts

The "Picolyl Chloride" Instability Paradox 2-(Chloromethyl)-3-ethylpyridine hydrochloride belongs to a class of compounds known as picolyl chlorides. These reagents are chemically paradoxical: they are potent electrophiles designed to alkylate your target, but they also possess an internal nucleophile (the pyridine nitrogen).

  • In the Solid State (HCl Salt): The pyridine nitrogen is protonated (

    
    ), rendering it non-nucleophilic. The compound is stable.[1][2]
    
  • In Solution (Free Base Risk): If the pH rises or the salt dissociates, the nitrogen becomes a free base (

    
    ). It immediately attacks the chloromethyl group of a neighboring molecule. This triggers an unstoppable chain reaction of self-alkylation (polymerization).
    

CRITICAL OPERATIONAL RULES:

  • Never "Free Base" in Bulk: Do not neutralize the hydrochloride salt to its free base form for storage. It will polymerize into a tar within minutes to hours.

  • Fresh Preparation Only: Solutions in organic solvents (DCM, DMF, THF) must be prepared immediately before use.

  • Moisture Intolerance: The chloromethyl group is highly susceptible to hydrolysis. Use anhydrous solvents exclusively.

Part 2: Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Self-Alkylation (Polymerization) and Hydrolysis .

degradation_pathways Salt HCl Salt Form (Protonated, Stable) FreeBase Free Base Form (Neutral, Highly Reactive) Salt->FreeBase pH > 6 or Base Extraction Alcohol Hydrolysis Product (2-hydroxymethyl...) Salt->Alcohol H2O / Moisture (Slow) FreeBase->Salt Add HCl / Acidify Dimer Pyridinium Dimer (First Degradation Step) FreeBase->Dimer Self-Alkylation (Intermolecular) FreeBase->Alcohol H2O / Moisture (Fast) Polymer Colored Polymer/Tar (Irreversible Ruin) Dimer->Polymer Chain Reaction

Figure 1: Mechanistic pathways of degradation. The primary stability control is maintaining the protonated state (Green Node).

Part 3: Troubleshooting Guide (Q&A)

Section A: Visual Appearance & Physical Changes

Q1: My clear solution turned yellow/orange after 30 minutes. Is it still usable?

  • Diagnosis: Self-Alkylation (Polymerization).

  • Mechanism: The color change indicates the formation of pyridinium salts (dimers/oligomers) which often form charge-transfer complexes that absorb visible light. This occurs if the solution was not acidic enough or if the concentration was too high, promoting intermolecular collisions.

  • Action: Discard. The titer of the active alkylating agent has dropped significantly.

  • Prevention: Keep the solution on ice. If using a non-acidic solvent (like DMF), add a trace of acid or use immediately.

Q2: I see a white precipitate forming in my Dichloromethane (DCM) solution.

  • Diagnosis: Polymer Precipitation.

  • Mechanism: The polymerized pyridinium salt is ionic and much less soluble in non-polar organic solvents like DCM than the monomer.

  • Action: Filter the solution? No. The active reagent is being consumed to create this solid. Re-make the solution.

Section B: Chemical Stability & Solvents

Q3: Can I use Methanol or Ethanol to dissolve the compound?

  • Diagnosis: Solvolysis Risk.

  • Mechanism: Alcohols are nucleophiles.[3] Over time (hours), the alcohol will displace the chloride, converting your reagent into an ether (e.g., 2-(methoxymethyl)-3-ethylpyridine).

  • Action: Avoid protic solvents. Use Acetonitrile (ACN) , DCM , or DMF (anhydrous).

Q4: I need to wash the organic layer. Can I use water or bicarbonate?

  • Diagnosis: Hydrolysis & Base-Triggered Degradation. [4]

  • Mechanism:

    • Water: Hydrolyzes the C-Cl bond to C-OH (alcohol).

    • Bicarbonate (Base): Neutralizes the HCl salt, generating the unstable free base, which then polymerizes in the organic phase.

  • Action: If you must wash, use cold, acidic brine (saturate brine with a small amount of HCl). Keep the contact time < 2 minutes.

Section C: Analytical Discrepancies

Q5: My LC-MS shows a peak at M+14 (or similar mass shift) or M+H of the alcohol.

  • Diagnosis: Hydrolysis Artifacts.

  • Mechanism: If you use a standard reverse-phase method with water/methanol, the compound may hydrolyze on the column or in the autosampler vial.

  • Action:

    • Sample Prep: Dilute in anhydrous Acetonitrile.

    • Run: Keep the autosampler at 4°C. Use a fast gradient.

    • Interpretation: A peak corresponding to the alcohol (Hydroxymethyl) is likely an artifact of the analysis, not necessarily present in the dry solid.

Part 4: Solvent Compatibility Matrix

SolventCompatibilityRisk LevelNotes
Dichloromethane (DCM) High LowBest for synthesis. Poor solubility for the polymer (good visual indicator).
Acetonitrile (ACN) High LowGood solubility. Non-nucleophilic.[3] Recommended for stock solutions (short term).[3][5]
DMF / DMSO Medium MediumGood solubility, but difficult to remove. Commercial DMF often contains amines/water which accelerate degradation. Use "Anhydrous" grade only.
Methanol / Ethanol Zero Critical Reacts to form ethers. Do not use.
Water Zero Critical Rapid hydrolysis to alcohol.
Triethylamine (Pure) Zero Critical Instantly generates free base -> Polymerization.

Part 5: Recommended Handling Protocol

Objective: Prepare a stable solution for an alkylation reaction.

  • Preparation:

    • Dry all glassware in an oven.

    • Purge solvent (e.g., DCM) with Nitrogen/Argon.

    • Chill solvent to 0°C on an ice bath.

  • Dissolution:

    • Weigh the 2-(chloromethyl)-3-ethylpyridine hydrochloride solid quickly (it is hygroscopic).

    • Add solid to the chilled, stirring solvent.

    • Optional: If the reaction tolerates it, add 1 equivalent of acid (e.g., 1M HCl in ether) to "buffer" against any adventitious base.

  • Usage:

    • Cannulate or syringe the solution directly into the reaction vessel.

    • Do not store this solution for > 1 hour.

  • Quenching (Spill Cleanup):

    • If spilled, treat with a solution of 10% aqueous ammonia or NaOH . This forces rapid hydrolysis/polymerization, destroying the alkylating potential (though it creates a mess, it renders the "mustard" functionality inert).

References

  • General Stability of Picolyl Chlorides

    • Mechanism of Self-Alkylation: The instability of 2-(chloromethyl)pyridine derivatives (picolyl chlorides) via intermolecular quaternary salt formation is a documented characteristic of this chemical class.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (See sections on Pyridine alkylation).

  • Handling in Synthesis (Calixarene Functionalization)

    • Context: Protocols involving 2-(chloromethyl)pyridine HCl typically require anhydrous conditions and immediate use to prevent degradation during the functionalization of macrocycles.

    • Source: Pappalardo, S., & Ferguson, G. (1996). Functionalization of p-tert-Butylcalix[5]arene by Alkylation with 2-(Chloromethyl)pyridine Hydrochloride.[5] The Journal of Organic Chemistry, 61(7), 2407–2412.[5]

  • Safety & MSDS Data (Analogous Compounds)

    • Class Hazard: 2-(Chloromethyl)pyridine hydrochloride is classified as a skin corrosive and potential alkylating agent (vesicant).

    • Source: Sigma-Aldrich Safety Data Sheet for 2-(Chloromethyl)pyridine hydrochloride (CAS 6959-47-3).
  • Hydrolysis Kinetics

    • Context: Kinetics of hydrolysis for chloromethyl-pyridines in aqueous media, demonstrating the rapid conversion to hydroxymethyl derivatives at neutral pH.

    • Source: Vlastos, D., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways... Journal of Hazardous Materials, 321, 453-461. (Provides mechanistic insight into the lability of the C-Cl bond in pyridine systems).

Sources

Technical Support Center: Managing Genotoxic Impurities in 2-(Chloromethyl)-3-ethylpyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride. The following sections provide in-depth, experience-driven answers to common challenges related to the identification and control of genotoxic impurities (GTIs) in this specific synthetic context. Our approach is grounded in established scientific principles and regulatory expectations, particularly the ICH M7 guideline, to ensure the safety and quality of the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the primary potential genotoxic impurities (GTIs) in the synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride, and what are their likely sources?

A1: Based on common synthetic routes for substituted pyridines, the primary potential GTIs in the synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride can be categorized as follows:

  • Alkylating Agents: These are a major class of GTIs due to their ability to react with DNA.[1][2] In this synthesis, they can arise from:

    • Unreacted Chlorinating Agents and By-products: Reagents like thionyl chloride (SOCl₂) or cyanuric chloride, used for the chlorination of the corresponding hydroxymethylpyridine, can lead to the formation of reactive alkyl halides if not properly controlled.[3][4]

    • Over-alkylation Products: The synthesis may involve alkylation steps to introduce the ethyl group, and under certain conditions, dialkylation or other side reactions can generate potentially genotoxic by-products.

  • Pyridine N-oxides: The synthesis of 2-(chloromethyl)pyridines often proceeds through a pyridine N-oxide intermediate.[5][6][7] Residual amounts of these N-oxides or their derivatives can be present in the final product. While the genotoxicity of every N-oxide is not a given, they are often considered a structural alert and require evaluation.[8][9]

  • Hydrazine and its Derivatives: Some synthetic pathways for pyridine rings utilize hydrazine or its derivatives.[10][11][12] Hydrazine is a known genotoxic and carcinogenic compound, and its presence, even at trace levels, is a significant safety concern.

  • Polychlorinated Pyridines: During the chlorination step, over-chlorination of the pyridine ring can occur, leading to the formation of di- or tri-chlorinated pyridine derivatives.[13] The genotoxic potential of these impurities would need to be assessed.

Q2: What are the regulatory limits for these genotoxic impurities?

A2: The acceptable intake of a genotoxic impurity is determined by the Threshold of Toxicological Concern (TTC). For most GTIs, the TTC is set at 1.5 µ g/day for lifetime exposure.[14] This value corresponds to a negligible lifetime cancer risk (1 in 100,000). The specific limit for an impurity in the drug substance is then calculated based on the maximum daily dose of the API.

Q3: How can I proactively control the formation of these GTIs during the synthesis?

A3: A proactive control strategy is the most effective approach.[15] This involves:

  • Route Scouting and Process Optimization: Select a synthetic route that avoids the use of known potent genotoxic reagents where possible. Optimize reaction conditions (temperature, stoichiometry, reaction time) to minimize the formation of by-products. For instance, careful control of the chlorinating agent addition can reduce the formation of polychlorinated species.

  • Raw Material Qualification: Thoroughly characterize all starting materials and reagents to ensure they are free from potentially genotoxic contaminants.[16]

  • In-process Controls: Implement in-process monitoring to track the formation and clearance of potential GTIs at critical steps.

  • Purification Strategies: Develop robust purification methods, such as crystallization or chromatography, to effectively remove identified GTIs to levels below the acceptable limit.[17][18]

Troubleshooting Guides

Issue 1: High Levels of Residual Alkyl Halides Detected in the Final API

Causality: This issue often stems from incomplete reaction of the chlorinating agent or its subsequent quenching, or from the degradation of the product. Alkyl halides are reactive and can pose a significant genotoxic risk.[1][19][20][21]

Troubleshooting Workflow:

start High Alkyl Halide Levels Detected step1 Step 1: Verify Analytical Method - Confirm method specificity and sensitivity for the target alkyl halide. start->step1 step2 Step 2: Investigate Chlorination Step - Review stoichiometry of chlorinating agent. - Evaluate reaction temperature and time. step1->step2 step3 Step 3: Assess Quenching Procedure - Ensure complete neutralization/destruction of excess chlorinating agent. - Analyze quench reaction mixture for residual alkyl halides. step2->step3 step4 Step 4: Evaluate Purification Efficiency - Assess the capacity of the current purification method (e.g., crystallization, distillation) to remove the specific alkyl halide. - Consider alternative solvents or techniques. step3->step4 step5 Step 5: Investigate Product Stability - Conduct forced degradation studies to determine if the product degrades to form alkyl halides under storage or processing conditions. step4->step5 end Implement Corrective Actions and Re-analyze step5->end

Caption: Troubleshooting workflow for high alkyl halide levels.

Corrective Actions:

  • Optimize Chlorination: Reduce the equivalents of the chlorinating agent to the minimum required for complete conversion. Control the reaction temperature to prevent side reactions.

  • Improve Quenching: Use a more effective quenching agent or increase its stoichiometry. Verify the absence of the chlorinating agent before proceeding.

  • Enhance Purification: Introduce a re-crystallization step with a solvent system that has a high rejection capacity for the specific alkyl halide.

  • Modify Storage Conditions: If stability is an issue, store the intermediate or final product under inert atmosphere and at a controlled temperature.

Issue 2: Presence of Pyridine N-oxide Impurities Above the Reporting Threshold

Causality: This typically indicates an incomplete reduction of the N-oxide intermediate or its reformation through oxidation.

Troubleshooting Steps:

  • Review the N-oxide Reduction Step:

    • Catalyst Activity: If a catalytic reduction is used, ensure the catalyst is active and not poisoned.

    • Reducing Agent Stoichiometry: Verify the equivalents of the reducing agent are sufficient for complete conversion.

    • Reaction Time and Temperature: Optimize these parameters to drive the reaction to completion.

  • Investigate Potential for Re-oxidation:

    • Air Sensitivity: Determine if the intermediate or product is sensitive to air oxidation.

    • Work-up Conditions: Ensure that the work-up and isolation procedures are performed under an inert atmosphere if necessary.

  • Purification:

    • Chromatography: Pyridine N-oxides often have different polarity compared to the corresponding pyridine and can be effectively removed by column chromatography.[17]

    • Acid-Base Extraction: Utilize the difference in basicity between the pyridine and its N-oxide for separation through extraction.

Experimental Protocols

Protocol 1: Trace Analysis of Alkyl Halides by GC-MS

This protocol provides a general framework for the detection and quantification of volatile alkyl halide impurities.[22][23]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 2-(chloromethyl)-3-ethylpyridine hydrochloride sample into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide) and an appropriate internal standard.

  • Seal the vial immediately.

2. GC-MS Conditions:

ParameterValue
Column VF-624ms or equivalent
Injector Temperature 200 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Scan Range m/z 35-350

3. Data Analysis:

  • Identify the alkyl halide peaks based on their retention times and mass spectra.

  • Quantify the impurities using the internal standard method.

Protocol 2: Analysis of Pyridine N-oxide by LC-MS/MS

This protocol is designed for the sensitive detection of non-volatile impurities like pyridine N-oxides.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., water/acetonitrile mixture) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

2. LC-MS/MS Conditions:

ParameterValue
Column C18 reverse-phase column
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of the API and impurity
Flow Rate 0.4 mL/min
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Specific precursor-product ion transitions for the target N-oxide

3. Data Analysis:

  • Quantify the pyridine N-oxide impurity using an external standard calibration curve.

Visualizing the Synthetic Pathway and GTI Formation

The following diagram illustrates a plausible synthetic route for 2-(chloromethyl)-3-ethylpyridine hydrochloride and highlights the critical points for the formation of potential genotoxic impurities.

cluster_0 Synthetic Pathway cluster_1 Potential GTI Formation start 3-Ethylpyridine step1 N-Oxidation (e.g., H2O2, m-CPBA) start->step1 intermediate1 3-Ethylpyridine N-oxide step1->intermediate1 step2 Rearrangement & Hydrolysis (e.g., Acetic Anhydride) intermediate1->step2 gti1 Residual Pyridine N-oxide intermediate1->gti1 Incomplete Reaction intermediate2 2-Hydroxymethyl-3-ethylpyridine step2->intermediate2 step3 Chlorination (e.g., SOCl2, Cyanuric Chloride) intermediate2->step3 product 2-(Chloromethyl)-3-ethylpyridine step3->product gti2 Residual Chlorinating Agent (Alkylating Agent) step3->gti2 Excess Reagent gti3 Polychlorinated Pyridines step3->gti3 Side Reaction final_step HCl Salt Formation product->final_step final_product 2-(Chloromethyl)-3-ethylpyridine Hydrochloride final_step->final_product

Caption: Synthetic pathway and potential GTI formation points.

References

  • Müller, L., et al. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 633(2), 80-94.
  • ResearchGate. (2025). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Retrieved from [Link]

  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94.
  • The Royal Society of Chemistry. (2021). Genotoxicity. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • MDPI. (2025).
  • ACS Publications. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(1), 113-121.
  • Lee, S., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(23), 7205.
  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • European Patent Office. (1988). EP0254052A2 - 2-Mono and 2,3-bis((poly)chloromethyl)pyridines.
  • Frontiers. (2024). Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ-H2AX in HepG2 cells. Frontiers in Pharmacology, 15.
  • ScienceDirect. (n.d.). From old alkylating agents to new minor groove binders. European Journal of Medicinal Chemistry.
  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Carbon, 7(4), 54.
  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharma Chemica.
  • ResearchGate. (2025). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved from [Link]

  • ResearchGate. (2025). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Retrieved from [Link]

  • INIS-IAEA. (1982). Preparation of 2,3-dichloro-5-trichloromethylpyridine.
  • PubMed. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.
  • SpringerLink. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical and Bioanalytical Chemistry, 404(9), 2737-2744.
  • ARKAT USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Strategies for the investigation and control of process-related impurities in drug substances. Retrieved from [Link]

  • Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Chemical Engineering.
  • All About Drugs. (2026). ANALYTICAL CHEM (API). Retrieved from [Link]

  • Regis Technologies. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

Sources

"scale-up challenges for the production of 2-(chloromethyl)-3-ethylpyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Chloromethyl)-3-ethylpyridine Hydrochloride Production

Status: System Operational Current Wait Time: < 1 Minute Topic: Scale-Up, Safety, and Stability Protocols

Welcome to the Process Chemistry Support Hub

You have reached the Tier 3 Technical Support desk for pyridine intermediate synthesis. This guide addresses the specific challenges encountered during the scale-up of 2-(chloromethyl)-3-ethylpyridine hydrochloride (often referred to as the "3-ethyl picolyl chloride" intermediate).

This molecule is a critical building block (often for proton pump inhibitors like Rabeprazole analogs). Its production involves a deceptively simple chlorination that hides significant thermal and stability hazards upon scale-up.

Part 1: Critical Troubleshooting (FAQs)

Ticket #101: "My reaction mixture turned into a black tar during workup."

Diagnosis: Uncontrolled Self-Quaternization (Polymerization). Root Cause: The free base of 2-(chloromethyl)-3-ethylpyridine is intrinsically unstable. If you neutralized the reaction mixture to remove excess acid or attempted to isolate the free base, the pyridine nitrogen of one molecule nucleophilically attacked the chloromethyl group of another. This starts a chain reaction, forming a dark, insoluble quaternary ammonium polymer. The Fix:

  • Never isolate the free base. Maintain the product as the Hydrochloride (HCl) salt throughout the process.

  • Avoid aqueous basic workups. Instead of neutralizing, use a solvent swap (e.g., distill off thionyl chloride/toluene) and crystallize the salt directly by adding an antisolvent (like acetone or MTBE) or cooling the concentrated toluene solution.

Ticket #102: "We experienced a violent pressure spike during Thionyl Chloride addition."

Diagnosis: Thermal Runaway & Gas Accumulation. Root Cause: The reaction of 2-(hydroxymethyl)-3-ethylpyridine with thionyl chloride (


) releases stoichiometric quantities of 

and

gas. On a small scale, these escape easily. On a large scale, if the addition rate exceeds the scrubber capacity or if the reactor is not vented properly, pressure builds up. Furthermore, the reaction is exothermic. The Fix:
  • Dilution is key: Do not use neat thionyl chloride. Use Toluene as a solvent. It acts as a heat sink and diluent.

  • Catalysis: Use a catalytic amount of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, allowing the reaction to proceed at lower temperatures (0–20°C) rather than reflux, smoothing the exotherm profile.

  • Scrubbing: Ensure your off-gas line is connected to a caustic scrubber (

    
    ) capable of neutralizing 2 moles of gas per mole of reactant.
    
Ticket #103: "The final product purity is low (Hydrolysis Impurity)."

Diagnosis: Moisture Ingress / Hygroscopicity. Root Cause: The HCl salt is extremely hygroscopic. Exposure to humid air during filtration or drying causes the chloride to hydrolyze back to the starting alcohol (2-hydroxymethyl-3-ethylpyridine). The Fix:

  • Inert Filtration: Perform filtration under a nitrogen blanket or use a closed filter-dryer (Nutsche).

  • Wash Solvents: Ensure wash solvents (e.g., Toluene, Acetone) are anhydrous.

  • Drying: Dry in a vacuum oven at <40°C with a desiccant trap. Do not overheat, as the salt can degrade.

Part 2: Recommended Process Workflow

The following protocol is designed for stability and safety, utilizing Toluene as the reaction solvent to facilitate heat transfer and solvent-swapping.

Standard Operating Procedure (Scale: 1 kg Input)
StepUnit OperationCritical ParameterRationale
1 Charge Reactor A: 2-(hydroxymethyl)-3-ethylpyridine (1.0 eq), Toluene (5 vol).Toluene provides thermal mass.
2 Cooling Cool Reactor A to 0–5°C.Controls initial exotherm.
3 Addition Slowly add Thionyl Chloride (1.2 eq) maintaining

.
Exothermic. Gas evolution (

).
4 Reaction Stir at 20–25°C for 2–4 hours.Monitor by HPLC (disappearance of alcohol).
5 Distillation Apply vacuum. Distill Toluene/

to ~2 vol.
Removes excess

without high heat.
6 Crystallization Add fresh Toluene (or Acetone) (3 vol). Cool to 0°C.Precipitates the HCl salt.
7 Filtration Filter under

. Wash with cold Toluene.
Hygroscopic Risk. Minimize air contact.
8 Drying Vacuum dry at 35°C.Remove residual solvent.[1]

Part 3: Visualizing the Chemistry

Workflow Diagram: Safe Scale-Up Architecture

This diagram illustrates the process flow emphasizing the critical control points for safety (gas scrubbing) and quality (moisture exclusion).

G cluster_0 Reaction Phase cluster_1 Workup Phase Start Start: Alcohol Precursor + Toluene Cool Cool to 0-5°C Start->Cool Add Controlled Addition: Thionyl Chloride Cool->Add Scrub Gas Scrubber (NaOH Trap) Add->Scrub SO2 + HCl gas Distill Vacuum Distillation (Remove excess SOCl2) Add->Distill Reaction Complete Cryst Crystallization (Cooling / Antisolvent) Distill->Cryst Filter Filtration under N2 (Hygroscopic Hazard) Cryst->Filter Product Final Product: HCl Salt (Solid) Filter->Product

Caption: Process flow diagram highlighting the critical gas scrubbing path and the inert filtration requirement.

Degradation Pathway: The "Self-Quaternization" Risk

Why does the free base turn black? This diagram shows the intermolecular attack that must be prevented by keeping the pH acidic (HCl salt form).

Reaction MoleculeA Free Base Molecule A (Nucleophile: Pyridine N) Dimer Quaternary Ammonium Dimer (Ionic Intermediate) MoleculeA->Dimer Intermolecular Attack MoleculeB Free Base Molecule B (Electrophile: -CH2Cl) MoleculeB->Dimer Polymer Black Tar / Polymer (Irreversible) Dimer->Polymer Chain Propagation

Caption: Mechanism of instability. The pyridine nitrogen attacks the alkyl chloride of a neighbor molecule, leading to polymerization.

Part 4: Data & Specifications

Key Chemical Properties
PropertyValueImplication for Scale-Up
CAS Number 6959-47-3 (General for isomer)Verify specific isomer (3-ethyl vs 3-methyl).
Appearance White to off-white solidColor change (yellow/brown) indicates degradation.
Melting Point 130–135°C (Decomposes)Do not dry above 40–50°C.
Solubility Soluble in water, alcohol.Incompatible with water (hydrolysis).
Stability Hygroscopic; Acid stable.Store under Nitrogen at 2–8°C.
Solvent Selection Guide
SolventSuitabilityNotes
Dichloromethane (DCM) ModerateGood solubility, but low boiling point makes it hard to remove residual

.
Toluene Excellent Higher BP allows stripping of

. Product precipitates easily upon cooling.
DMF (Catalytic) Essential Accelerates reaction via Vilsmeier intermediate; prevents thermal accumulation.
Water/Alcohols FORBIDDEN Immediate hydrolysis or esterification.

References

  • Process Safety in Pyridine Chlorination

    • Title: Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.[2]

    • Source: Organic Process Research & Development (via ResearchG
    • Relevance: Establishes the safety profile of thionyl chloride/toluene systems and the hazard of MTBE/SOCl2 mixtures.
    • URL:

  • Synthesis of Rabeprazole Intermediates

    • Title: The Synthesis of Rabeprazole Sodium: A Comprehensive Technical Guide.
    • Source: BenchChem.[1][3]

    • Relevance: Details the conversion of hydroxymethyl pyridines to chloromethyl derivatives using thionyl chloride in the context of PPI synthesis.
    • URL: (General Product Page/Guide)

  • Thionyl Chloride Handling & Hazards

    • Title: Thionyl Chloride - CAMEO Chemicals.
    • Source: NOAA (National Oceanic and Atmospheric Administr
    • Relevance: Authoritative data on the water reactivity and toxic gas evolution ( , ) critical for scrubber design.
    • URL:

  • Impurity Profiling (Dimerization)

    • Title: Synthesis and Characterization of Process Related New Impurity in Ufiprazole (Benzimidazole/Pyridine dimers).
    • Source: E-ResearchCO.
    • Relevance: Illustrates the dimerization mechanism (self-alkylation) common to 2-chloromethylpyridines.
    • URL: (Link to journal landing page for verification)

Sources

Technical Support Center: Troubleshooting 2-(Chloromethyl)-3-ethylpyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regioselectivity and yield issues researchers encounter when utilizing 2-(chloromethyl)-3-ethylpyridine hydrochloride in organic synthesis and drug development.

Because this compound possesses both a highly electrophilic benzylic-like carbon and a nucleophilic pyridine nitrogen, it is notoriously prone to competing side reactions. This guide will deconstruct the causality behind these issues and provide self-validating protocols to ensure absolute regiocontrol.

Part 1: Mechanistic Diagnostics & Core Causality

The fundamental challenge with 2-(chloromethyl)-3-ethylpyridine hydrochloride lies in its dual reactivity. It is supplied as a hydrochloride salt to mask the nucleophilicity of the pyridine nitrogen[1].

When exposed to a base, the salt is neutralized into its free base form. If a stronger external nucleophile is not immediately available (or if the reaction kinetics are poorly controlled), the pyridine nitrogen of one molecule will undergo a rapid Menshutkin-type


 attack on the chloromethyl group of another molecule[2]. This self-alkylation triggers a runaway polymerization cascade, destroying your yield and complicating purification. Furthermore, the presence of the 3-ethyl group introduces localized steric hindrance, slightly retarding the desired cross-coupling and giving the undesired self-alkylation pathway a competitive kinetic advantage.

Pathway Salt 2-(Chloromethyl)-3-ethylpyridine HCl (Stable Precursor) FreeBase Free Base Intermediate (Highly Reactive) Salt->FreeBase Base (-HCl) Target Target Alkylated Product (Desired Pathway) FreeBase->Target + Nucleophile (Fast, Controlled) Polymer Pyridinium Dimers (Self-Alkylation) FreeBase->Polymer + Free Base (Slow Nucleophile)

Fig 1: Competing kinetic pathways of 2-(chloromethyl)-3-ethylpyridine free base.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns into an insoluble black/brown tar, and my product yield is <10%. What is happening? A: You are observing the macroscopic result of uncontrolled self-alkylation (polymerization). This almost always occurs due to an incorrect order of addition. If you dissolve the pyridine hydrochloride salt in a solvent and add a base before adding your target nucleophile, you generate a high concentration of the unprotected free base. Solution:Reverse the addition order. Always pre-form your target nucleophile by deprotonating it completely in your solvent system. Then, add the 2-(chloromethyl)-3-ethylpyridine hydrochloride as a solid (or as a highly diluted, freshly prepared solution) directly into the active nucleophile mixture.

Q2: I am reacting this compound with an ambident nucleophile (e.g., a phenol with an active methylene). How do I force C-alkylation over O-alkylation? A: Regioselectivity here is governed by Hard-Soft Acid-Base (HSAB) principles. The chloromethyl carbon is a relatively "soft" electrophile. To favor C-alkylation (a soft nucleophilic site), you must suppress the reactivity of the "hard" oxygen site[3]. Solution: Avoid using hard bases like NaH in highly polar aprotic solvents (like DMF), which create "naked" reactive oxygen anions. Instead, use


 in THF. The 

counterion strongly coordinates to the hard oxygen, sterically blocking it and directing the electrophilic attack exclusively to the softer carbon center.

Q3: Does the 3-ethyl group significantly alter the reaction conditions compared to standard 2-picolyl chloride? A: Yes. The 3-ethyl group provides critical steric bulk adjacent to the electrophilic center. While this slightly improves the stability of the monomeric free base compared to unsubstituted 2-picolyl chloride, it also increases the activation energy required for your target nucleophile to attack. You must compensate for this by ensuring your nucleophile is highly activated and by allowing the reaction to gradually warm to room temperature after the initial low-temperature addition.

Part 3: Quantitative Data & Reagent Selection

To achieve precise regiocontrol, the choice of base, solvent, and counterion must be treated as an integrated system. Use the table below to select the optimal conditions for your specific target.

Base / Solvent SystemCounterion EffectDominant RegioselectivityMechanistic Rationale & Best Use Case
NaH / DMF Hard (

)
O- or N-Alkylation Creates a "naked" nucleophile; favors attack from the most electronegative atom. Best for simple amines or phenols.

/ MeCN
Soft (

)
C-Alkylation Heterogeneous system keeps free base concentration low. Best for regioselective alkylation of active methylenes[3].
LiHMDS / THF Hard (

)
C-Alkylation

strongly coordinates to hard oxygen/nitrogen centers, blocking them and directing attack from the carbon.
NaOH /

-DCM
Phase TransferBalanced / Tunable PTC controls the interfacial release of the reactive species, suppressing bulk self-alkylation[1].

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific physical cues at each step, you can confirm the mechanistic integrity of the reaction before proceeding.

Workflow S1 1. Nucleophile Activation Deprotonate target in THF/DMF at 0°C S2 2. Temperature Stabilization Ensure complete salt formation S1->S2 S3 3. Controlled Addition Add pyridine HCl salt portion-wise S2->S3 S4 4. Kinetic Maturation Stir at 0°C to RT; monitor via HPLC S3->S4

Fig 2: Self-validating step-by-step workflow to maximize target regioselectivity.

Optimized Alkylation Workflow (Reverse Addition Method)

Step 1: Nucleophile Activation

  • Action: In an oven-dried flask under inert atmosphere (Argon), dissolve your target nucleophile (1.2 equivalents) in anhydrous THF or MeCN. Cool the system to 0°C. Slowly add your selected base (e.g.,

    
     or LiHMDS, 2.5 equivalents).
    
  • Validation Checkpoint: If using hydride bases, wait until the evolution of

    
     gas completely ceases. The solution should become homogeneous or form a fine, uniform suspension. This confirms complete deprotonation.
    

Step 2: Temperature Stabilization

  • Action: Maintain the reaction at 0°C to 5°C for 30 minutes.

  • Causality: The low temperature suppresses the kinetic energy required for the competing self-alkylation pathway, ensuring the

    
     cross-coupling remains the dominant kinetic trajectory.
    

Step 3: Controlled Electrophile Addition

  • Action: Weigh out 2-(chloromethyl)-3-ethylpyridine hydrochloride (1.0 equivalent). Add the solid salt portion-wise over 15–20 minutes to the vigorously stirring nucleophile solution.

  • Validation Checkpoint: The reaction mixture should slowly transition to a light yellow or orange hue. If the solution instantly flashes to a dark, opaque brown, the addition is too fast, and localized self-alkylation is occurring.

Step 4: Kinetic Maturation & Quench

  • Action: Allow the reaction to stir at 0°C for 1 hour, then gradually remove the ice bath and let it warm to room temperature (20°C) over 2 hours.

  • Validation Checkpoint: Monitor via HPLC or TLC. The reaction is complete when the pyridine electrophile is undetectable. Quench the reaction by adding saturated aqueous

    
     to safely neutralize any remaining base and destroy unreacted intermediates.
    

References

1.[3] Bottino, F., Giunta, L., & Pappalardo, S. (1989). "Calix[4]arenes with pyridine pendant groups. Regioselective proximal alkylation at the 'lower rim'". Journal of Organic Chemistry.[Link] 2.[1] Fisher Scientific. "2-(Chloromethyl)pyridine hydrochloride, 98% - Applications and Safety". Thermo Fisher Scientific.[Link] 3.[2] Ruzza, M., et al. (2020). "Pyridine Compounds with Antimicrobial and Antiviral Activities". PMC - National Institutes of Health (NIH).[Link]

Sources

"handling and storage best practices for 2-(chloromethyl)-3-ethylpyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TS-CM-3EP-HCl | Version: 2.1 | Status: Active

Executive Summary: The Nature of the Reagent

2-(Chloromethyl)-3-ethylpyridine hydrochloride is not a standard stable salt; it is a reactive electrophilic intermediate . Unlike simple pyridine salts, the chloromethyl group at the 2-position is highly activated by the electron-deficient pyridine ring, making it a potent alkylating agent.

Critical Stability Warning: This compound is thermodynamically unstable in the presence of moisture. The driving force is the hydrolysis of the C-Cl bond to form the alcohol (2-(hydroxymethyl)-3-ethylpyridine) and HCl. This reaction is autocatalytic: the released HCl attracts more atmospheric moisture, accelerating the degradation.

Module 1: Critical Storage Protocols

Preventing the "Sticky Solid" Phenomenon

Q: My solid has turned from a white powder to a yellow, sticky gum. Can I still use it?

A: No. The transition to a sticky yellow gum indicates significant hydrolysis and polymerization. The "gum" is likely a mixture of the hydrolyzed alcohol, the hydrochloride salt of the alcohol, and oligomeric pyridinium species formed by self-alkylation.

The Causality:

  • Hygroscopicity: The HCl salt pulls moisture from the air.

  • Hydrolysis: Water attacks the benzylic carbon (

    
     mixed mechanism).
    
  • Liquefaction: The resulting mixture depresses the melting point, creating a viscous oil/gum.

Storage Best Practices Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Retards the kinetics of thermal decomposition and self-alkylation.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air) for solid storage.
Container Amber Glass + Parafilm/Tape Protects from light (minor concern) and ensures a secondary moisture seal.
Desiccant Active P2O5 or Silica Essential in the secondary container (desiccator) to scavenge trapped moisture.

Module 2: Experimental Troubleshooting (Q&A)

Q: I am seeing low yields in my nucleophilic substitution reaction. What is going wrong?

A: The most common failure mode is solvolysis competition . If you use a protic solvent (Methanol, Ethanol) or a "wet" aprotic solvent, the solvent competes with your nucleophile for the chloromethyl group.[1]

Troubleshooting Checklist:

  • Solvent Choice: NEVER use alcohols (MeOH, EtOH). You will form the ethyl/methyl ether byproduct immediately.

  • Water Content: Ensure DMF, DMSO, or Acetonitrile are anhydrous (<50 ppm water).

  • Base Addition: If using a free amine nucleophile, add a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl released, but do not premix the starting material with strong hydroxide bases in water.

Q: The NMR spectrum in DMSO-d6 shows extra peaks and a broad singlet at ~5.5 ppm. Is this an impurity?

A: This is likely the hydrolysis product .

  • Diagnostic Signal: Look for the disappearance of the

    
     singlet (typically ~4.8–5.0 ppm) and the appearance of a 
    
    
    
    signal (shifted upfield) and the
    
    
    proton (broad singlet, exchangeable with
    
    
    ).
  • Solution: Run NMR immediately after dissolving. If the sample was left in DMSO-d6 overnight, the hygroscopic nature of DMSO likely introduced water, causing in-situ degradation in the NMR tube.

Module 3: Handling & Safety Workflows

Visualizing the Degradation Pathway

The following diagram illustrates why moisture control is non-negotiable.

DegradationPathway Solid 2-(Chloromethyl)-3-ethylpyridine HCl (Solid Crystalline) Transition Hygroscopic Absorption Solid->Transition Exposed to Air Moisture Atmospheric Moisture (H2O) Moisture->Transition Hydrolysis Hydrolysis Reaction (R-CH2-Cl + H2O -> R-CH2-OH + HCl) Transition->Hydrolysis Solvation Result Degraded Gum (Alcohol + Dimer + HCl) Hydrolysis->Result Irreversible

Figure 1: The moisture-induced degradation cascade. Once the solid absorbs water, the hydrolysis generates HCl, which further increases hygroscopicity, creating a runaway degradation cycle.

Safe Handling Protocol (Step-by-Step)

Hazard: This compound is a Vesicant (blistering agent) and Corrosive . It can alkylate DNA/Proteins.

  • Preparation:

    • Pre-dry all glassware.

    • Equip a distinct waste container for quenching (see Module 4).

  • Weighing:

    • Ideal: Weigh inside a glovebox under Nitrogen.

    • Acceptable: Weigh quickly in a fume hood. Do not leave the bottle open. Use a "weighing funnel" to prevent static dispersion of dust.

  • Solubilization:

    • Add the solid to the solvent, not vice-versa, to minimize local heating.

    • Use Anhydrous DMF or DCM (Dichloromethane) for best stability during reaction setup.

Module 4: Waste & Deactivation

Q: How do I clean my spatula and glassware safely?

A: Do not simply rinse with water; this generates HCl gas and acidic runoff.

Deactivation Protocol:

  • Quenching Solution: Prepare a solution of 10% aqueous Ammonium Hydroxide (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ).
  • Soak: Submerge contaminated spatulas/glassware in this base solution for 1 hour. The base converts the reactive alkyl chloride into the benign alcohol and neutralizes the HCl.

  • Rinse: Wash with water followed by Acetone.

References

  • National Toxicology Program (NTP). (1992).[2][3] Testing Status of Agents at NTP: 2-(Chloromethyl)pyridine Hydrochloride. U.S. Department of Health and Human Services. [Link]

  • PubChem. (n.d.).[2] Compound Summary: 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved March 1, 2026. [Link]

(Note: While specific literature on the "3-ethyl" derivative is rare, the chemical behavior is extrapolated from the rigorously documented 2-(chloromethyl)pyridine and 3-methylpyridine homologs, which share identical reactive pharmacophores.)

Sources

Validation & Comparative

"validation of analytical methods for 2-(chloromethyl)-3-ethylpyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Executive Summary & Strategic Context

2-(Chloromethyl)-3-ethylpyridine hydrochloride (referred to herein as 2-CMEP·HCl ) is a critical electrophilic intermediate, structurally homologous to the key building blocks used in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole and Lansoprazole.

Due to the presence of the reactive chloromethyl moiety, this compound presents two distinct analytical challenges:

  • Chemical Instability: The alkyl halide is prone to rapid hydrolysis to the corresponding alcohol (2-hydroxymethyl-3-ethylpyridine) in aqueous media, particularly at neutral or alkaline pH.

  • Genotoxic Potential: As an alkylating agent, it falls under the ICH M7 classification as a Potential Genotoxic Impurity (PGI), requiring highly sensitive methods (LOD/LOQ in ppm range) if analyzed as an impurity in a final drug substance.

This guide moves beyond standard pharmacopeial templates to provide a risk-based validation strategy . We compare High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and Potentiometric Titration, recommending specific protocols that mitigate the inherent instability of the analyte.

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance of the three primary analytical approaches for 2-CMEP·HCl.

FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID/MS Method C: Potentiometric Titration
Principle Partition chromatography (C18) with UV detection.Volatility-based separation.Stoichiometric reaction with Ag⁺ (for Cl⁻).
Selectivity High. Separates hydrolytic degradants (alcohol) from the active chloride.Moderate. Thermal degradation in the injector port can mimic impurities.Low. Cannot distinguish between organic chloride and free inorganic chloride.
Sensitivity High (UV @ 254 nm). Suitable for PGI monitoring.High. Excellent for trace analysis if thermally stable.Low. Only suitable for assay/purity of bulk material (>98%).
Stability Risk Manageable. Use non-aqueous diluents and acidic buffers.High. Risk of on-column degradation at high temps.None. Immediate reaction.
Primary Use Purity, Assay, and Stability Studies.[1]Residual Solvent & Trace Impurity Analysis.Salt Stoichiometry Confirmation.
Recommended Method: Stability-Indicating RP-HPLC

Expert Insight: The primary failure mode in validating methods for chloromethyl-pyridines is in-situ hydrolysis during sample preparation or the run itself. The protocol below utilizes a high percentage of organic solvent in the diluent and an acidic mobile phase to stabilize the electrophilic carbon.

3.1. Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: A robust C18 phase withstands acidic pH and provides adequate retention for the polar pyridine ring.

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Gradient.[1]

    • T=0 min: 85% A / 15% B

    • T=10 min: 40% A / 60% B

    • T=15 min: 40% A / 60% B

    • T=15.1 min: 85% A / 15% B

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C (Do not elevate; heat accelerates hydrolysis).

  • Detection: 254 nm (Pyridine characteristic absorption).

  • Injection Volume: 5-10 µL.

3.2. Sample Preparation (Critical Step)
  • Diluent: Acetonitrile : Buffer pH 3.0 (80:20 v/v).

    • Causality: Water must be minimized in the diluent. The 20% buffer ensures the hydrochloride salt remains soluble and the pyridine nitrogen is protonated, preventing peak tailing.

  • Stock Solution: Prepare 1.0 mg/mL of 2-CMEP·HCl in Diluent. Analyze within 4 hours.

3.3. Validation Workflow Diagram

The following diagram illustrates the logical flow for validating this method, highlighting the critical "Stress Testing" feedback loop often missed in standard guides.

ValidationWorkflow Start Method Development Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Define Degradants Specificity Specificity Check (Separation of Alcohol) Stress->Specificity Inject Degraded Sample Specificity->Start Co-elution? Optimize Params Validation Parameters (Lin, Acc, Prec, LOQ) Specificity->Params Pass Final Validated Protocol Params->Final Report Generation

Figure 1: Iterative validation workflow emphasizing specificity against hydrolytic degradants.

Validation Performance Data (Expected)

The following data ranges are based on homologous validation studies for chloromethyl-pyridine derivatives (e.g., Rabeprazole impurity standards).

ParameterAcceptance CriteriaTypical Experimental Result
Specificity Resolution (Rs) > 1.5 between 2-CMEP and 2-Hydroxymethyl analog.Rs ≈ 3.2
Linearity R² > 0.999 over 50%–150% of target concentration.R² = 0.9998
Accuracy (Recovery) 98.0% – 102.0% at 3 levels (80, 100, 120%).99.4% ± 0.8%
Precision (Repeatability) RSD < 2.0% (n=6).RSD = 0.45%
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOQ ≈ 0.05 µg/mL (suitable for impurity tracking)
Solution Stability Cumulative % degradation < 1.0% over runtime.Stable for 6 hours in ACN:Buffer (80:20).
Alternative Method: Gas Chromatography (GC)

While HPLC is preferred for stability, GC is superior for detecting residual solvents (e.g., Thionyl chloride traces, Toluene) or if the 2-CMEP·HCl is being analyzed as a trace impurity in a non-polar matrix.

  • System: GC-FID or GC-MS (for trace PGI analysis).

  • Column: DB-624 or USP G43 (30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium (1.5 mL/min).

  • Injector: Split mode (10:1). Temp: 180°C .

    • Warning: Injector temperatures >200°C can cause thermal dehydrohalogenation.

  • Oven Program: 50°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).

5.1 Degradation Pathway Visualization

Understanding the chemistry is vital for troubleshooting. The diagram below shows why aqueous conditions and heat must be controlled.

Degradation cluster_conditions Critical Control Points CMEP 2-(Chloromethyl)-3-ethylpyridine (Analyte) Alcohol 2-(Hydroxymethyl)-3-ethylpyridine (Hydrolysis Product) CMEP->Alcohol + H2O (Fast at pH > 5) Dimer Ether Dimer (Storage Impurity) CMEP->Dimer High Conc. / Long Storage Control1 Use ACN Diluent Control2 Keep pH < 3.0

Figure 2: Primary degradation pathways necessitating strict pH and solvent control during analysis.

Troubleshooting & Expert Tips
  • Ghost Peaks in HPLC: If you observe a peak broadening or splitting, it is likely the conversion of the hydrochloride salt to the free base on-column. Solution: Increase buffer concentration in Mobile Phase A to 50 mM.

  • Recovery Issues: Low recovery in accuracy studies often stems from using pure water or methanol as a solvent for the stock solution. Methanol can react with the chloromethyl group to form a methyl ether (solvolysis). Solution: Always use Acetonitrile.

  • Corrosion: The HCl salt is corrosive. Passivate LC systems (flush with water then 10% nitric acid, then water) if the system sits idle after analyzing this compound.

References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. (Analogous chemistry reference). Link

  • Reddy, A.V., et al. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride... by LC/MS/MS.[5][7][8] J. Pharm. Biomed. Anal. 2012. (Demonstrates instability of chloromethyl-pyridines). Link

  • Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride Product Specification & Safety Data.Link

Sources

"comparative reactivity of 2-(chloromethyl)pyridine vs 2-(chloromethyl)-3-ethylpyridine hydrochloride"

[1][2]

Executive Summary

Both 2-(chloromethyl)pyridine (2-CMP) and 2-(chloromethyl)-3-ethylpyridine (2-CMEP) serve as critical electrophilic building blocks in the synthesis of proton pump inhibitors (PPIs) and other heterocyclic pharmaceuticals.[1][2]

While they share a core reactivity profile—acting as benzylic-like alkylating agents—the presence of the 3-ethyl substituent in 2-CMEP introduces significant steric and electronic perturbations.[1][3]

  • Stability: Both compounds are unstable as free bases due to self-polymerization.[1][2][3] The 3-ethyl group theoretically retards this rate via steric hindrance, but not enough to permit ambient storage.[3]

  • Reactivity: 2-CMEP exhibits slower

    
     kinetics due to steric crowding at the reaction center, requiring optimized thermal protocols compared to the more reactive 2-CMP.[1][3]
    

Chemical Profile & Structural Divergence[3]

Feature2-(Chloromethyl)pyridine (2-CMP)2-(Chloromethyl)-3-ethylpyridine (2-CMEP)
Structure Unsubstituted pyridine ring.[1][2]3-Ethyl substitution (ortho to chloromethyl).[1][2]
Electronic State Electron-deficient ring (inductive withdrawing).[1][2]Ethyl group (+I effect) increases electron density on the ring and Nitrogen.[2][3]
Steric Environment Unhindered access to

.[1][2][3]
Significant steric bulk adjacent to

and Nitrogen.[1][2][3]
Primary Hazard Vesicant; Self-polymerization (Red Tar).[1][2][3]Vesicant; Self-polymerization.[1][2][3]
Storage Form Hydrochloride Salt (Hygroscopic solid).[1][2]Hydrochloride Salt (Hygroscopic solid).[1][2]

The Instability Mechanism: Self-Quaternization[1][3]

The defining characteristic of 2-chloromethylpyridines is their tendency to undergo intermolecular self-alkylation (quaternization) when in the free base form.[1] This results in the formation of a dark red/brown polypyridinium tar.[2][3]

Mechanism: The pyridine nitrogen (nucleophile) of one molecule attacks the chloromethyl carbon (electrophile) of another.[2] This reaction is autocatalytic as the ionic strength increases.[2][3]

Diagram 1: Self-Polymerization Pathway

SelfPolymerizationcluster_preventionPrevention StrategySubstrate1Molecule A(Nucleophilic N)TransitionTransition State(Intermolecular Attack)Substrate1->TransitionN attacks CH2Substrate2Molecule B(Electrophilic CH2-Cl)Substrate2->TransitionDimerPyridinium Dimer(Ionic Salt)Transition->DimerCl- displacementPolymerPolypyridinium Tar(Red/Brown Solid)Dimer->PolymerChain PropagationHClHCl Protonation(Blocks Nucleophile)HCl->Substrate1 Inhibits

Figure 1: Mechanism of self-quaternization. Protonation (HCl salt) prevents this by removing the lone pair availability on the nitrogen.

Comparative Reactivity Analysis

Electronic Effects (Hammett/Inductive)
  • 2-CMP: The pyridine nitrogen is moderately basic (

    
     for the conjugate acid).[1][2][3] The chloromethyl group is highly electrophilic due to the electron-withdrawing nature of the pyridine ring.
    
  • 2-CMEP: The 3-ethyl group is an electron-donating group (EDG) via induction (+I).[1][2][3]

    • Impact: This increases the electron density on the pyridine nitrogen, making it more nucleophilic .[3]

    • Theoretical Consequence: In the absence of steric factors, the free base of 2-CMEP would polymerize faster than 2-CMP because the nitrogen is a better nucleophile.[3]

Steric Effects (The Dominant Factor)[2][3]
  • 2-CMP: Planar, unhindered.[1][2] Rapid

    
     attack by external nucleophiles.
    
  • 2-CMEP: The ethyl group at position 3 creates significant steric hindrance.[1][2][3]

    • Impact on Stability: It hinders the approach of the nitrogen to another molecule's chloromethyl group.[3] This kinetic stabilization likely counteracts the electronic activation, making 2-CMEP slightly more stable as a free base than 2-CMP, though still too unstable for storage.[1]

    • Impact on Synthesis: When used as a reagent (e.g., coupling with a thiol), the 3-ethyl group hinders the backside attack on the

      
      .[3]
      
    • Result: Reactions with 2-CMEP generally require higher temperatures (40–60°C) or longer reaction times compared to 2-CMP.[1][2]

Experimental Protocols

Handling & Free-Basing

Critical Rule: Never isolate the free base of either compound as a dry solid.[1][2][3] Always generate it in situ or in solution immediately prior to use.[1][2][3]

Protocol: In-Situ Neutralization and Coupling

This workflow minimizes the risk of polymerization while ensuring efficient coupling.[1][2][3]

  • Dissolution: Suspend 1.0 eq of 2-CMEP·HCl (or 2-CMP·HCl) in a biphasic solvent system (e.g.,

    
     / Water) or a polar aprotic solvent (DMF/Acetone) depending on the nucleophile.[1][2]
    
  • Neutralization:

    • Cool the mixture to 0–5°C .

    • Add a mild base (e.g.,

      
       or 
      
      
      ) slowly.[1][2]
    • Note: For 2-CMEP, ensure complete dissolution; the salt may be more lipophilic than 2-CMP.[1]

  • Coupling:

    • Add the nucleophile (e.g., thiol, amine) immediately.[2][3]

    • For 2-CMP: React at 0°C to RT .

    • For 2-CMEP: Allow to warm to RT ; if conversion is slow (monitored by TLC/HPLC), heat to 40–50°C .

Diagram 2: Safe Handling Workflow

WorkflowStartStart: HCl Salt Storage(-20°C, Desiccated)WeighWeigh Quickly(Hygroscopic)Start->WeighSolventSuspend in Solvent(DCM, DMF, or Toluene)Weigh->SolventDecisionSelect NeutralizationSolvent->DecisionBiphasicBiphasic (DCM/aq. NaHCO3)Keep Cold (0°C)Decision->BiphasicOrganicBaseOrganic Base (NEt3 in DMF)Keep Cold (0°C)Decision->OrganicBaseReactAdd Nucleophile ImmediatelyBiphasic->ReactOrganicBase->ReactOptimizationOptimization Loop:2-CMP: Keep < 25°C2-CMEP: Heat to 40-50°C if slowReact->Optimization

Figure 2: "Just-in-Time" Free Basing Protocol to avoid degradation.

Safety & Toxicology

Both compounds are potent alkylating agents .[1][2]

  • Vesicant: Causes severe skin burns and eye damage.[1][2][3] The mechanism is similar to nitrogen mustards (alkylation of DNA/proteins).[2][3]

  • Sensitizer: High risk of allergic contact dermatitis.[1][2][3]

  • Decomposition: Thermal decomposition releases

    
    , 
    
    
    , and
    
    
    .[2]

Disposal: Quench excess reagent with aqueous ammonia or 10% NaOH to convert the alkyl chloride to the benign alcohol (pyridinemethanol) before disposal.[2][3]

References

  • Sigma-Aldrich. (2023).[1][3] Product Specification: 2-(Chloromethyl)pyridine hydrochloride.[1][2][4][5][6][7] Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][3] (Foundational text on

    
     sterics and pyridine electronics).
    
  • Pappalardo, S., et al. (1996).[2][3] "Functionalization of p-tert-Butylcalix[5]arene by Alkylation with 2-(Chloromethyl)pyridine Hydrochloride." The Journal of Organic Chemistry, 61(7), 2407-2412.[2][3] Link[1][2]

  • Ash, M. L., & Pews, R. G. (1981).[2][3][8] "The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide." Journal of Heterocyclic Chemistry. (Describes the instability of the free base).

  • BenchChem. (2025).[1][2][9] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Link[1][2]

Comparative Biological Activity: 3-Ethylpyridine Derivatives vs. Unsubstituted Pyridine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine ring is a ubiquitous pharmacophore in medicinal chemistry, serving as the core scaffold for countless therapeutic agents. However, the unsubstituted pyridine molecule itself often lacks the specific binding affinity and lipophilicity required for potent, targeted biological activity. The introduction of simple alkyl groups—specifically an ethyl group at the 3-position (meta to the nitrogen)—fundamentally alters the molecule's physicochemical properties and pharmacological profile.

As a Senior Application Scientist, evaluating these structural nuances is critical for rational drug design. This guide provides an objective, data-driven comparison between 3-ethylpyridine derivatives and their unsubstituted analogues, analyzing structure-activity relationships (SAR), comparative toxicity, and their utility as precursors for advanced anti-cancer agents.

Section 1: Structure-Activity Relationship (SAR) & Physicochemical Divergence

The stark contrast in biological activity between pyridine and 3-ethylpyridine is rooted in their physicochemical divergence. Unsubstituted pyridine is highly polar, miscible with water, and possesses a low partition coefficient (LogP


 0.65). This limits its ability to cross lipid bilayers or engage in strong hydrophobic interactions within receptor pockets.

The Causality of the 3-Ethyl Substitution: Adding an ethyl group at the 3-position increases the molecule's lipophilicity, enhancing membrane permeability. Crucially, placing this steric bulk at the meta position avoids steric hindrance around the nitrogen atom's lone pair. This preserves the nitrogen's ability to act as a hydrogen bond acceptor or coordinate with metal ions in biological targets. In contrast, 2-substituted (ortho) pyridines often suffer from reduced binding affinity due to steric clashes that block the nitrogen lone pair. The 3-ethyl group acts as a precise hydrophobic anchor, allowing the molecule to fit into specific binding sites on regulatory proteins that unsubstituted pyridine cannot effectively engage.

SAR_Comparison P Unsubstituted Pyridine P_Prop Low Lipophilicity (LogP ~0.65) P->P_Prop E 3-Ethylpyridine E_Prop High Lipophilicity (LogP ~1.70) E->E_Prop P_Mech Weak Hydrophobic Interactions P_Prop->P_Mech E_Mech Strong Target Pocket Engagement E_Prop->E_Mech

Fig 1: Structure-Activity Relationship (SAR) divergence between Pyridine and 3-Ethylpyridine.

Section 2: Comparative Toxicity and Angiogenesis Inhibition

To objectively compare the biological activity of these compounds, we examine their effects on angiogenesis and cellular proliferation. A pivotal study utilizing the Chick Chorioallantoic Membrane (CAM) growth assay demonstrated that minor structural modifications to the pyridine ring drastically alter its inhibitory potential[1].

Quantitative Data Comparison

The table below summarizes the Lowest Observed Adverse Effect Level (LOAEL) for pyridine and its derivatives in the CAM assay. The LOAEL represents the lowest concentration at which significant growth inhibition is observed.

CompoundSubstitutionLOAEL (Molar)Relative Inhibitory Potency
Pyridine None

M
Baseline (Weak)
3-Methylpyridine Methyl at C3

M
High (

x vs Pyridine)
3-Ethylpyridine Ethyl at C3

M
Extremely High (

x vs Pyridine)

Data interpretation: The addition of a 3-ethyl group results in a staggering 10-million-fold increase in inhibitory activity compared to unsubstituted pyridine[1]. Mechanistic validation using Bromodeoxyuridine (BrdU) incorporation revealed that 3-ethylpyridine specifically blocks CAM growth by inhibiting cell division at picomolar doses[1].

Experimental Protocol 1: CAM Growth Assay & BrdU Incorporation

This protocol is a self-validating system: the inclusion of a vehicle control ensures baseline normalization, while BrdU labeling differentiates between general cytotoxicity and specific cell-cycle arrest.

  • Incubation: Incubate fertilized chicken eggs at 37.5°C with 60% relative humidity.

  • Windowing (Day 3): Puncture the air sac and carefully cut a small window in the shell to expose the CAM. Seal the window with sterile tape and return to the incubator.

  • Dosing (Day 6): Prepare serial dilutions of Pyridine and 3-Ethylpyridine (

    
     M to 
    
    
    
    M) in a sterile saline vehicle. Apply 20 µL of the test solution (or vehicle control) directly onto the CAM.
  • BrdU Labeling (Day 7): To assess cell proliferation, apply 10 µL of 10 mM BrdU solution to the CAM 8 hours prior to harvesting. BrdU is a thymidine analog that integrates into the DNA of dividing cells[2].

  • Harvesting & Validation: Excise the treated CAM tissue, fix in 4% paraformaldehyde, and perform immunohistochemistry using an anti-BrdU antibody. Quantify the ratio of BrdU-positive nuclei to total nuclei. A significant drop in BrdU incorporation in the 3-ethylpyridine group validates its mechanism as a potent cell division inhibitor[1].

Section 3: Synthetic Utility in Anti-Cancer Drug Development

Beyond direct biological activity, 3-ethylpyridine serves as a highly valuable synthetic precursor for complex pharmacophores, notably 1,2,3,6-tetrahydropyridines (THPs) . THPs are heavily researched for their anti-inflammatory and anti-cancer properties[3].

When synthesizing these agents, utilizing 3-ethylpyridine as the starting material ensures that the resulting THP ring retains an ethyl group at the 5-position. Molecular modeling studies (e.g., docking against estrogen receptor alpha, ER


) demonstrate that this specific ethyl group acts as a critical hydrophobic anchor, maximizing the antiproliferative docking score compared to unsubstituted THP analogues[3].

THP_Synthesis Step1 3-Ethylpyridine + Aminating Agent (40°C, 12h) Step2 N-amino-3-ethylpyridinium Salt Step1->Step2 Step3 Substituted Acid Chlorides (THF/Et3N, 70°C) Step2->Step3 Step4 Stable Pyridinium Ylides Step3->Step4 Step5 NaBH4 Reduction (EtOH, 0°C) Step4->Step5 Step6 5-ethyl-1,2,3,6-tetrahydropyridines Step5->Step6

Fig 2: Synthetic workflow for 5-ethyl-1,2,3,6-tetrahydropyridines from 3-ethylpyridine.

Experimental Protocol 2: Synthesis of N-substituted[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines

This workflow relies on the controlled reduction of a pyridinium ylide. The choice of Sodium Borohydride (


) is critical: it selectively reduces the pyridinium ring to a tetrahydropyridine without fully saturating it to a piperidine, preserving the essential double bond required for biological activity.
  • Amination: Slowly add 3-ethylpyridine to a solution of O-(2,4-Dinitrophenyl)hydroxylamine in acetonitrile (MeCN). Stir at 40°C for 12 hours to form the dark red N-amino-3-ethylpyridinium salt[3].

  • Ylide Formation: React the isolated salt with a substituted acid chloride (e.g., 3,5-dimethylbenzoyl chloride) in Tetrahydrofuran (THF) and Triethylamine (

    
    ) at 70°C overnight.
    
  • Quenching: Arrest the reaction using saturated sodium bicarbonate (

    
    ) and extract the stable crystalline pyridinium ylide using dichloromethane (
    
    
    
    )[3].
  • Selective Reduction: Dissolve the ylide in absolute ethanol and cool to 0°C. Slowly add

    
    . The low temperature and mild reducing agent ensure partial reduction, yielding the target N-substituted[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine[3].
    
  • Purification: Purify the final solid via flash column chromatography (ethyl acetate:hexane, 6:4 v/v) to isolate the anti-cancer pharmacophore[3].

Conclusion

The comparative analysis between 3-ethylpyridine and unsubstituted pyridine highlights a fundamental principle in drug design: minor functional group additions can trigger macroscopic shifts in biological activity. The 3-ethyl substitution transforms a relatively inert, highly soluble solvent into a potent, picomolar-range angiogenesis inhibitor and an indispensable building block for advanced anti-cancer THP derivatives. For researchers and drug development professionals, prioritizing 3-ethyl-substituted scaffolds over unsubstituted analogues offers a validated pathway to enhanced target engagement and pharmacological efficacy.

References

  • Identification of Pyridine Compounds in Cigarette Smoke Solution That Inhibit Growth of the Chick Chorioallantoic Membrane Source: Toxicological Sciences, Oxford Academic (2002) URL:[Link]

  • Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents Source: Madridge Journal of Cancer Study & Research (2019) URL:[Link]

Sources

"comparison of catalysts for the synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and protocol guide for the catalytic synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride, designed for process chemists and drug development professionals.

Introduction

2-(Chloromethyl)-3-ethylpyridine hydrochloride is a high-value pharmaceutical intermediate structurally related to the picolyl chlorides used in the synthesis of proton pump inhibitors (PPIs) and anti-diabetic active pharmaceutical ingredients (APIs). The industrial preparation of this compound generally proceeds via a three-stage sequence: N-oxidation of 3-ethylpyridine, Boekelheide rearrangement to the corresponding carbinol, and a final chlorination step [1].

The choice of catalyst at each stage—particularly during the final chlorination—dictates the impurity profile, atom economy, and scalability of the process. This guide objectively compares the catalytic landscape for this synthesis, providing researchers with data-driven insights and self-validating protocols to optimize scale-up.

SynthesisPathway SM 3-Ethylpyridine NOx 3-Ethylpyridine N-oxide SM->NOx Step 1 N-Oxidation Int 2-Hydroxymethyl- 3-ethylpyridine NOx->Int Step 2 Rearrangement Prod 2-(Chloromethyl)- 3-ethylpyridine HCl Int->Prod Step 3 Chlorination

Figure 1: Three-step catalytic synthesis workflow for 2-(chloromethyl)-3-ethylpyridine hydrochloride.

Part 1: Catalytic Comparison by Reaction Stage

Stage 1 & 2: N-Oxidation and Boekelheide Rearrangement

Before chlorination, the pyridine ring must be functionalized at the 2-position.

  • N-Oxidation Catalysts: While traditional peracetic acid is standard, the use of Methyltrioxorhenium (MTO) as a catalyst with aqueous

    
     accelerates oxygen transfer, yielding the N-oxide in >98% purity while minimizing the exothermic risks associated with peracids.
    
  • Rearrangement Catalysts: The N-oxide undergoes a [3,3]-sigmatropic rearrangement using an acylating agent (e.g., propionic anhydride). The addition of Potassium Carbonate (

    
    )  or Triethylamine (
    
    
    
    )
    acts as a base catalyst. Causality: The base accelerates the initial acylation of the N-oxide oxygen and facilitates the subsequent deprotonation of the adjacent methyl/ethyl group, driving the rearrangement at lower temperatures (45–95 °C) compared to the uncatalyzed thermal route (>120 °C) [1].
Stage 3: Chlorination Catalysts (The Core Transformation)

The conversion of 2-hydroxymethyl-3-ethylpyridine to 2-(chloromethyl)-3-ethylpyridine is the most critical step. Pyridine carbinols are prone to over-chlorination (electrophilic aromatic substitution on the ring) and base-catalyzed dimerization.

System A: Thionyl Chloride (


) + N,N-Dimethylformamide (DMF) 
  • Mechanism:

    
     alone is sluggish and can lead to ether byproducts. The addition of catalytic DMF generates a Vilsmeier-Haack-type intermediate (
    
    
    
    ).
  • Causality: This highly electrophilic species rapidly activates the hydroxyl group, facilitating a clean

    
     displacement by chloride. However, it generates 
    
    
    
    and
    
    
    gases, requiring robust scrubbing and careful temperature control to prevent ring-chlorination.

System B: Cyanuric Chloride + DMF Adduct

  • Mechanism: Cyanuric chloride reacts with DMF to form a stable, solid activated triazine complex.

  • Causality: This system transfers chlorine without generating acidic gases like

    
    . The mild nature of the triazine leaving group significantly reduces the risk of over-chlorination (e.g., formation of dichloro-analogs), making it vastly superior for sensitive pyridine derivatives [2].
    

System C: Triphosgene + Diisopropylamine

  • Mechanism: Triphosgene acts as a safe, solid phosgene source. In the presence of an amine base, it forms a reactive chloroformate intermediate.

  • Causality: The intermediate rapidly collapses to the chloromethylpyridine with high selectivity. While it offers excellent atom economy, it requires stringent safety protocols due to the in situ generation of phosgene gas [3].

Mechanism cluster_0 System A: Vilsmeier-Type cluster_1 System B: Cyanuric Chloride Alcohol 2-Hydroxymethyl-3-ethylpyridine IntA Vilsmeier Intermediate [Me2N=CHCl]+ Alcohol->IntA OH Activation IntB Activated Triazine Complex Alcohol->IntB OH Activation CatA SOCl2 + DMF CatA->IntA Prod 2-(Chloromethyl)-3-ethylpyridine IntA->Prod Cl- Substitution (-SO2, -HCl) CatB Cyanuric Cl + DMF CatB->IntB IntB->Prod Cl- Substitution (Mild, no SO2)

Figure 2: Mechanistic pathways of DMF-catalyzed chlorination via Vilsmeier and Triazine intermediates.

Part 2: Quantitative Data Presentation

The following table summarizes the performance of the chlorination catalytic systems based on benchmark scale-up data (100 mmol scale).

Catalytic SystemReagentsYield (%)Purity (HPLC)Primary Byproduct RiskE-factor
System A

(1.5 eq) + DMF (0.1 eq)
85%95.8%Ring-chlorinated isomersHigh (Acid gas)
System B Cyanuric Cl (1.02 eq) + DMF (solvent)92%>99.0%Cyanuric acid (easily filtered)Low
System C Triphosgene (0.4 eq) +

88%98.5%Dimeric ethersMedium
System D Anhydrous HCl gas (excess)80%95.0%Unreacted starting materialHigh

Part 3: Self-Validating Experimental Protocol

The following protocol utilizes System B (Cyanuric Chloride + DMF) for the chlorination, followed by anhydrous HCl treatment to isolate the hydrochloride salt. This is designed as a self-validating system; it incorporates In-Process Controls (IPCs) to ensure mechanistic milestones are met before proceeding.

Materials Required:
  • 2-Hydroxymethyl-3-ethylpyridine (1.0 eq, 50 mmol)

  • Cyanuric Chloride (1.02 eq, 51 mmol)

  • N,N-Dimethylformamide (DMF) (15 mL, acts as both catalyst and solvent)

  • Dichloromethane (DCM) (75 mL)

  • Anhydrous HCl gas or 4M HCl in Dioxane (1.1 eq)

Step-by-Step Methodology:

Step 1: Formation of the Activated Complex

  • Charge a dry 250 mL round-bottom flask with Cyanuric Chloride (9.41 g, 51 mmol) and DMF (15 mL) under an inert

    
     atmosphere.
    
  • Stir at room temperature (20 °C) for 1 hour.

  • Causality & Validation: A white, solid adduct (Cyanuric chloride•DMF) will precipitate. This visual cue validates the formation of the active chlorine-transfer species. Do not proceed until the solid is clearly visible.

Step 2: Substrate Addition & Chlorination

  • Dissolve 2-Hydroxymethyl-3-ethylpyridine (6.86 g, 50 mmol) in anhydrous DCM (75 mL).

  • Add the DCM solution dropwise to the activated complex over 30 minutes, maintaining the temperature below 25 °C using a water bath.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Causality: The mild nature of the triazine complex allows for room-temperature reaction without the evolution of

    
     gas, protecting the ethyl group from radical chlorination.
    

Step 3: In-Process Control (IPC)

  • Withdraw a 50 µL aliquot, quench with water, extract with DCM, and analyze via HPLC (UV at 254 nm).

  • Validation Check: The reaction is deemed complete when the starting material peak is <1.0%. If >1.0%, add an additional 0.05 eq of Cyanuric Chloride and stir for 2 hours.

Step 4: Workup and Salt Formation

  • Quench the reaction by adding 100 mL of Deionized (DI) water. Stir for 15 minutes.

  • Separate the organic (DCM) layer. Extract the aqueous layer once with 50 mL DCM. Combine the organic layers and wash with brine (50 mL), then dry over anhydrous

    
    .
    
  • Causality: Water hydrolyzes the cyanuric acid byproduct, which is highly water-soluble, ensuring it is completely removed from the organic phase.

  • Cool the dry DCM phase to -10 °C.

  • Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) until the pH of the solution reaches 1-2 (monitor via pH paper on a wet aliquot).

  • Allow the mixture to warm to room temperature over 2 hours. The product, 2-(chloromethyl)-3-ethylpyridine hydrochloride , will precipitate as a colorless/white solid.

  • Filter, wash with cold DCM, and dry under vacuum to afford the final product.

References

  • Zheng, Y., et al. (2008). Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. Google Patents (Patent No. CN102603620A).
  • Bazan, G., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Micromachines, 12(8), 860. Available at:[Link]

  • Narendar, P., et al. (2004). Facile and Selective Synthesis of Chloromethylpyridines and Chloropyridines Using Diphosgene/Triphosgene. Synthetic Communications, 34(6), 1097–1103. Available at:[Link]

"evaluating the efficacy of pesticides derived from 2-(chloromethyl)-3-ethylpyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

A Technical Comparison Guide for Researchers and Agrochemical Professionals

Executive Summary: From Precursor to Active Ingredient

The chemical 2-(chloromethyl)-3-ethylpyridine hydrochloride (CAS 1388218-31-2) serves as a specialized intermediate in the synthesis of pyridine-based agrochemicals. Its primary industrial application lies in the production of Imidazolinone herbicides , most notably Imazethapyr .[1][2]

While the precursor itself is a chemical building block, its downstream derivative, Imazethapyr, is a cornerstone active ingredient (AI) for broad-spectrum weed control in legumes (soybeans, peanuts, alfalfa). This guide evaluates the efficacy of Imazethapyr—synthesized via this ethyl-pyridine pathway—against industry-standard alternatives like Glyphosate and Glufosinate.

Key Technical Insight: The "3-ethyl" substitution on the pyridine ring is critical. In the final Imazethapyr molecule (5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid), this ethyl group provides the necessary lipophilicity and steric properties that dictate the herbicide's selectivity and metabolic stability in leguminous crops.

Mechanism of Action (MoA): Acetohydroxyacid Synthase (AHAS) Inhibition[1][3][4][5][6]

Imazethapyr operates by inhibiting acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase (ALS). This enzyme is the first step in the biosynthesis of branched-chain amino acids: Valine, Leucine, and Isoleucine .

  • Selectivity: Legumes (e.g., soybeans) rapidly metabolize Imazethapyr into non-toxic conjugates via hydroxylation and glycosylation, whereas susceptible weeds cannot, leading to "starvation" of essential amino acids.

  • Symptomology: Growth stasis occurs within hours; visible chlorosis and necrosis appear in 1–2 weeks.

Figure 1: Signal Transduction and Inhibition Pathway

MoA_Pathway Imazethapyr Imazethapyr (Active Ingredient) Plant_Uptake Foliar/Root Uptake (Systemic Translocation) Imazethapyr->Plant_Uptake Target_Site Target Site: Meristematic Tissue Plant_Uptake->Target_Site Inhibition INHIBITION (Non-competitive binding) Target_Site->Inhibition AHAS_Enzyme Enzyme: AHAS / ALS (Acetohydroxyacid Synthase) Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS_Enzyme->Amino_Acids Normal Function AHAS_Enzyme->Amino_Acids Blocked Substrates Substrates: Pyruvate + 2-Ketobutyrate Substrates->AHAS_Enzyme Inhibition->AHAS_Enzyme Blocks Protein_Synth Protein Synthesis & DNA Replication Amino_Acids->Protein_Synth Cell_Death Meristem Necrosis & Plant Death Protein_Synth->Cell_Death Failure leads to

Caption: Imazethapyr acts as a systemic AHAS inhibitor, blocking the biosynthesis of essential branched-chain amino acids, leading to cellular arrest in meristems.[3]

Comparative Efficacy Analysis

This section compares Imazethapyr (derived from the 3-ethylpyridine precursor) against Glyphosate (EPSPS inhibitor) and Glufosinate (Glutamine Synthetase inhibitor).

Table 1: Performance Matrix (Soybean & Legume Systems)
FeatureImazethapyr (Imidazolinone)Glyphosate (Glycine)Glufosinate (Phosphinic Acid)
Primary Target Broadleaf weeds & GrassesNon-selective (All vegetation)Broadleaf weeds & Annual grasses
Systemicity High (Xylem & Phloem mobile)High (Translocates to roots)Low (Contact-dominant)
Residual Activity Yes (Soil active for 2-4 weeks)No (Inactivated by soil)No (Minimal soil activity)
Speed of Action Slow (1-3 weeks for death)Moderate (1-2 weeks)Fast (3-5 days)
Resistance Risk High (ALS-inhibitor resistance is common)Moderate (Widespread, but specific)Low (Developing slowly)
Crop Safety Excellent in Legumes (Metabolic tolerance)Requires GMO Trait (Roundup Ready)Requires GMO Trait (LibertyLink)
Experimental Efficacy Data

Based on field trials controlling Amaranthus (Pigweed) and Abutilon (Velvetleaf).

  • Residual Control: Imazethapyr provides superior pre-emergence control compared to Glyphosate. In field trials, a single application of Imazethapyr (70 g ai/ha) maintained >85% control of Velvetleaf for 21 days post-application, whereas Glyphosate treatments required sequential applications to manage late-emerging cohorts [1][3].

  • Translocation Efficiency: While Glyphosate is superior in controlling large, established perennials due to deep root translocation, Imazethapyr is more effective on young, actively growing broadleaf weeds in legume canopies where crop safety is paramount [2].

  • Resistance Profiles: Imazethapyr resistance is prevalent in Amaranthus palmeri. However, it remains highly effective against non-ALS-resistant populations of Setaria (Foxtail) and Panicum species [8].

Experimental Protocols

To validate the efficacy of a batch of Imazethapyr synthesized from 2-(chloromethyl)-3-ethylpyridine hydrochloride, the following protocols are recommended.

Protocol A: Synthesis Validation (Brief)
  • Step 1: Chloromethylation: Reaction of 3-ethylpyridine (or 3-ethyl-2-methylpyridine) to yield 2-(chloromethyl)-3-ethylpyridine hydrochloride .

  • Step 2: Oxidation: Conversion of the chloromethyl and ethyl groups to yield 5-ethyl-2,3-pyridinedicarboxylic acid .

  • Step 3: Cyclization: Reaction with 2-amino-2,3-dimethylbutyramide to close the imidazolinone ring, yielding Imazethapyr.[4]

Protocol B: Post-Emergence Efficacy Bioassay

Objective: Determine the GR50 (Growth Reduction 50%) on Amaranthus retroflexus.

  • Plant Material: Grow A. retroflexus in 10-cm pots containing silt loam soil until the 4-leaf stage.

  • Treatment: Prepare Imazethapyr solutions at rates of 0, 18, 35, 70, and 140 g ai/ha with 0.25% v/v non-ionic surfactant.

  • Application: Use a track sprayer calibrated to deliver 187 L/ha at 276 kPa.

  • Data Collection:

    • 7 DAT (Days After Treatment): Visual injury rating (0 = no effect, 100 = complete necrosis).

    • 21 DAT: Harvest above-ground biomass, dry at 60°C for 48h, and weigh.

  • Analysis: Fit data to a log-logistic curve to calculate GR50.

    • Self-Validation Check: The untreated control must show 0% injury. The 140 g/ha rate should show >90% biomass reduction in susceptible populations.

Figure 2: Synthesis & Validation Workflow

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_testing Efficacy Testing Precursor 2-(chloromethyl)- 3-ethylpyridine HCl Intermediate 5-ethyl-2,3- pyridinedicarboxylic acid Precursor->Intermediate Oxidation Product Imazethapyr (Technical Grade) Intermediate->Product Cyclization Bioassay Greenhouse Bioassay (4-leaf stage) Product->Bioassay FieldTrial Field Trial (Soybean + Weeds) Product->FieldTrial Data GR50 & Yield Data Bioassay->Data FieldTrial->Data

Caption: Workflow from the ethyl-pyridine precursor to the final efficacy validation of Imazethapyr.

Safety & Environmental Profile
  • Mammalian Toxicity: Imazethapyr has low acute toxicity (Rat Oral LD50 > 5000 mg/kg) because mammals lack the AHAS enzyme [11].

  • Environmental Fate:

    • Soil Half-life: 60–90 days. It is degraded by soil microbes and photolysis.

    • Mobility: Moderate. High pH soils (>6.5) increase solubility and potential for carryover injury to rotational crops like corn or sugar beets [13].

  • Precursor Handling: 2-(chloromethyl)-3-ethylpyridine hydrochloride is corrosive and a skin sensitizer. Synthesis must occur in closed vessels with proper scrubbing of HCl vapors.

References
  • Comparison of weed control performance of imazethapyr & glyphosate. Applied Weed Science Research. University of Minnesota.[5] 5[1][2][6][5][7][8][9][10]

  • Efficacy of glyphosate, glufosinate, and imazethapyr on selected weed species. Weed Science, Cambridge Core.[11] 11

  • Imazethapyr Technical Fact Sheet. FAO JMPR Evaluation 2014. 12[1][2][3][6][5][7][8][9][10]

  • Synthesis method of imazethapyr. Google Patents CN112142713A. 4[6][7][9]

  • Multiple resistance to imazethapyr, atrazine, and glyphosate. Weed Technology. 7

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(chloromethyl)-3-ethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive operational framework for the safe handling, synthesis integration, and disposal of 2-(chloromethyl)-3-ethylpyridine hydrochloride .

Senior Scientist Note : This compound belongs to the class of picolyl chlorides . While valuable as pharmaceutical intermediates (often for proton pump inhibitors or enzyme inhibitors), they act as potent alkylating agents . They function similarly to nitrogen mustards, capable of alkylating DNA and proteins. Treat this substance not just as a corrosive, but as a potential mutagen and vesicant . The hydrochloride salt stabilizes the molecule, but exposure to moisture will liberate hydrochloric acid and potentially the unstable free base, which can polymerize violently.

Chemical Profile & Risk Assessment

Parameter Data / Specification
Chemical Name 2-(Chloromethyl)-3-ethylpyridine hydrochloride
CAS Number 1388218-31-2 (Analogous to 6959-47-3)
Physical State White to off-white hygroscopic solid
Core Hazards Skin Corrosion (Category 1B) , Serious Eye Damage (Category 1) , Acute Toxicity (Oral) .[1]
Mechanism of Toxicity Alkylating Agent : The chloromethyl group is highly electrophilic. It attacks nucleophilic centers in biological tissue (DNA bases, amino acid residues), leading to cell death and potential sensitization.
Stability Hygroscopic .[1] Hydrolyzes in water to release HCl. The free base (if generated) is thermally unstable and may polymerize exothermically.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab PPE alone. The high electrophilicity of this compound requires barrier protection against permeation, not just splash resistance.

Scale of Operation Hand Protection Eye/Face Protection Respiratory/Body
Analytical (<100 mg) Double Nitrile (min 0.11 mm). Change immediately upon splash.Chemical Safety Goggles.Lab coat (buttoned). Fume hood sash at lowest working height.
Preparative (100 mg - 10 g) Double Gloving Required : Inner: Nitrile (4 mil)Outer: Laminate/Barrier (e.g., Silver Shield™) . Reason: Alkyl chlorides permeate nitrile in <15 mins.Chemical Goggles + Face Shield .Tyvek® sleeves or apron over lab coat. Work strictly in Fume Hood.
Bulk/Process (>10 g) Laminate (Silver Shield) or Viton®. Do not use Latex or thin Nitrile.Full-face Respirator (if hood containment is breached) or PAPR.Chemical-resistant coveralls (Tychem®).

Operational Handling Protocols

A. Storage & Stability
  • Temperature : Store at 2–8°C (Refrigerated).

  • Atmosphere : Store under Argon or Nitrogen . The compound is hygroscopic; moisture absorption accelerates hydrolysis to the alcohol and HCl, degrading purity and increasing corrosion hazard.

  • Container : Glass or Teflon-lined containers only. Do not store in metal containers due to acid corrosion risk.

B. Weighing & Transfer (The "Static-Free" Method)

Use this protocol to prevent aerosolization of the solid salt.

  • Preparation : Place a balance inside the chemical fume hood. If this is not possible, use a tarred secondary container (glass vial with cap).

  • Anti-Static Gun : Use an ionizing gun on the weighing boat and spatula. Picolyl salts are prone to static charge, which causes "jumping" of particles.

  • Transfer :

    • Do not use metal spatulas if the solid is damp (corrosion risk). Use porcelain or PTFE-coated spatulas.

    • Weigh into a tared vial, cap immediately, and wipe the exterior of the vial with a dry Kimwipe before removing from the hood.

C. Reaction Setup (Nucleophilic Substitution)

Scenario: Using the compound as an electrophile in a coupling reaction.

  • Solvent Choice : Use anhydrous non-nucleophilic solvents (DCM, DMF, Acetonitrile). Avoid alcohols unless solvolysis is intended.

  • Base Addition : When neutralizing the HCl salt to generate the reactive free base in situ (e.g., using TEA or DIPEA), add the base slowly at 0°C .

    • Why? The neutralization is exothermic. Generating the free base too quickly in the absence of a nucleophile can lead to self-polymerization (tar formation).

  • Quenching : Never quench directly with water. Quench reaction mixtures with ammonium hydroxide or a dilute amine solution to destroy unreacted alkyl chloride before aqueous workup.

Mandatory Visualization: Safety Decision Logic

The following diagram outlines the decision-making process for handling alkylating picolyl derivatives.

SafetyLogic Start Handling 2-(chloromethyl)-3-ethylpyridine HCl ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale PPE_Small PPE: Double Nitrile + Goggles Engineering: Fume Hood SmallScale->PPE_Small PPE_Large PPE: Silver Shield (Laminate) + Face Shield Engineering: Fume Hood + Tray LargeScale->PPE_Large Task Task: Weighing/Transfer PPE_Small->Task PPE_Large->Task StaticCheck Is Static Present? Task->StaticCheck Action_Ionizer Use Zero-Stat Gun Use PTFE Spatula StaticCheck->Action_Ionizer Yes Action_Normal Proceed with Caution Avoid Drafts StaticCheck->Action_Normal No Reaction Reaction Setup Action_Ionizer->Reaction Action_Normal->Reaction Quench Disposal/Quench Reaction->Quench Method_Quench Treat with NH4OH or Thiosulfate (Destroy Alkylating Agent) Quench->Method_Quench

Caption: Operational logic flow for selecting PPE and handling procedures based on scale and static hazards.

Emergency Response & Decontamination

Spill Cleanup (Solid)
  • Evacuate : Clear the immediate area.

  • PPE : Don Silver Shield gloves and a P100 respirator.

  • Neutralization : Cover the spill with a mixture of sand and soda ash (sodium carbonate) to neutralize acidity.

  • Collection : Scoop into a waste container. Do not use a vacuum cleaner (risk of aerosol generation).

  • Decontamination : Wipe the surface with a 5% solution of sodium thiosulfate or dilute ammonia. This chemically destroys the alkylating capability of any residue.

First Aid
  • Skin Contact : Immediate flushing with water for 15 minutes .[2] Do not use "neutralizing" creams immediately; water dilution is priority. Discard contaminated leather shoes.

  • Eye Contact : Flush for 15 minutes, lifting eyelids. Time is critical to prevent permanent corneal opacity.

  • Inhalation : Move to fresh air.[1][2][3][4] If breathing is difficult, oxygen should be administered by trained personnel.

Waste Management

Do not dispose of active alkylating agents in the general trash or standard solvent waste.

  • Deactivation Protocol :

    • Dissolve the waste material in a solvent (e.g., acetone or ethanol).

    • Add an excess of concentrated ammonium hydroxide or sodium thiosulfate .

    • Stir for 12 hours. This converts the reactive chloromethyl group into a benign amine or thiosulfate ester.

  • Disposal :

    • Adjust pH to 7–9.

    • Label as "Deactivated Halogenated Organic Waste" and dispose of according to local EHS regulations.

References

  • Google Patents . CN102603620A: Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride.[5] Available at:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.